5-Oxaspiro[3.4]octan-7-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-oxaspiro[3.4]octan-7-ol |
InChI |
InChI=1S/C7H12O2/c8-6-4-7(9-5-6)2-1-3-7/h6,8H,1-5H2 |
InChI Key |
MOPMSOKOYUCNMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CO2)O |
Origin of Product |
United States |
Foundational & Exploratory
5-Oxaspiro[3.4]octan-7-ol chemical structure and stereochemistry
[1]
Structural Architecture & Numbering Logic
The 5-oxaspiro[3.4]octan-7-ol scaffold represents a specific subclass of spirocyclic ethers where a cyclobutane ring and a tetrahydrofuran (THF) ring share a single quaternary carbon atom. This "spiro-junction" forces the two rings to adopt a perpendicular orientation relative to one another, creating a rigid, three-dimensional core that is highly valued in modern drug discovery for increasing Fsp³ fraction and "escaping flatland."
IUPAC Numbering and Connectivity
Correct numbering is critical for functionalization strategies. The numbering for spiro[3.4]octane systems initiates in the smaller ring (cyclobutane) adjacent to the spiro center, proceeds through the spiro center, and then traverses the larger ring (THF).
-
Positions 1–3: Cyclobutane ring methylene carbons.
-
Position 4: The Spiro Quaternary Carbon (fusion point).
-
Position 5: The Oxygen atom (heteroatom priority dictates it receives the lowest possible number in the second ring).
-
Position 6: Methylene group (
to oxygen). -
Position 7: Methine group bearing the Hydroxyl (-OH) moiety.
-
Position 8: Methylene group (
to oxygen, returning to spiro center).
Chemical Formula:
3D Conformational Dynamics
Unlike fused bicyclic systems (e.g., decalin), the spiro linkage allows for significant independent conformational mobility of the distal ring segments, while rigidly defining the vector angle between the two rings.
-
Cyclobutane Ring: Adopts a "puckered" or "butterfly" conformation (
25–35° dihedral angle) to relieve torsional strain, rather than a planar square. -
THF Ring: Typically exists in an "envelope" conformation. The placement of the hydroxyl group at C7 (pseudo-equatorial vs. pseudo-axial) is governed by 1,3-diaxial-like interactions and hydrogen bonding capability with the ether oxygen.
Stereochemistry: Chirality and Resolution[1][2]
The stereochemical complexity of 5-oxaspiro[3.4]octan-7-ol arises primarily from the C7 position, as the spiro center (C4) possesses a plane of symmetry in the unsubstituted parent scaffold.
The Chiral Center (C7)
The carbon at position 7 is bonded to four distinct environments:
-
The hydroxyl group (-OH).
-
The hydrogen atom (-H).
-
The C6 methylene (attached to Oxygen).
-
The C8 methylene (attached to the Spiro center).
Because the path from C7
-
(7R)-5-oxaspiro[3.4]octan-7-ol
-
(7S)-5-oxaspiro[3.4]octan-7-ol
Prochirality of the Spiro Center (C4)
While C4 is not a chiral center in the unsubstituted molecule (due to the symmetry of the cyclobutane ring), it is prochiral .
-
Implication: If a substituent is introduced onto the cyclobutane ring (e.g., at C1 or C2), the symmetry is broken, and C4 becomes a stereocenter. This would result in diastereomers (e.g., cis/trans relative to the C7-OH).
-
Current Context: For the core 5-oxaspiro[3.4]octan-7-ol, we treat C4 as achiral.
Stereochemical Flow Visualization
The following diagram illustrates the relationship between the achiral precursor and the resulting enantiomers.
Caption: Logical flow from achiral ketone precursor to resolved enantiomers. Dashed line represents direct asymmetric synthesis.
Synthetic Methodology
The synthesis of 5-oxaspiro[3.4]octan-7-ol requires constructing the spiro-ether junction. The most robust "field-proven" method utilizes Ring-Closing Metathesis (RCM) followed by functionalization. This modular approach allows for easy analog generation.
Retrosynthetic Analysis
-
Target: 5-Oxaspiro[3.4]octan-7-ol.
-
Disconnection: C6–C7 bond (via alkene) or Ether O–C6 bond.
-
Key Intermediate: 5-Oxaspiro[3.4]oct-6-ene (Spiro-dihydrofuran).
-
Starting Materials: Cyclobutanone and Allyl/Vinyl fragments.
Protocol: RCM-Hydroboration Route
This protocol is designed for high throughput and scalability (gram-scale).
Step 1: Vinyl Grignard Addition
Reaction: Cyclobutanone + Vinylmagnesium bromide
-
Rationale: Installs the first carbon atoms of the THF ring and the quaternary center.
-
Conditions: THF, 0°C to RT, 2h.
Step 2: O-Allylation (Williamson Ether Synthesis)
Reaction: 1-Vinylcyclobutan-1-ol + Allyl bromide
-
Rationale: Creates the diene system required for metathesis.
-
Reagents: NaH (1.2 eq), Allyl bromide (1.2 eq), TBAI (cat.), DMF/THF.
-
Note: Control temperature (0°C) during NaH addition to prevent polymerization of the vinyl group.
Step 3: Ring-Closing Metathesis (RCM)
Reaction: 1-(Allyloxy)-1-vinylcyclobutane
-
Catalyst: Grubbs II (2–5 mol%).
-
Solvent: DCM (degassed). High dilution (0.01 M) is preferred to avoid intermolecular dimerization.
-
Outcome: Formation of the spiro-dihydrofuran core.[1]
Step 4: Hydroboration-Oxidation
Reaction: 5-Oxaspiro[3.4]oct-6-ene
-
Reagents:
- or 9-BBN (0°C).
- (workup).
-
Regioselectivity: Hydroboration of cyclic enol ethers (and allylic ethers) typically directs boron to the
-carbon (C7) relative to the oxygen, avoiding the electron-rich -position (C6). This yields the desired 7-ol isomer.
Synthesis Workflow Diagram
Caption: Modular synthetic pathway utilizing Ring-Closing Metathesis (RCM) to construct the spiro-ether core.
Medicinal Chemistry Applications
Physicochemical Modulation
The 5-oxaspiro[3.4]octan-7-ol scaffold serves as a superior bioisostere for substituted cyclopentanols or cyclohexanols.
-
LogP Reduction: The ether oxygen at position 5 lowers lipophilicity (LogP) compared to the carbocyclic spiro[3.4]octane, improving aqueous solubility.
-
Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position, a common liability in simple cycloalkanes.
Vector Analysis
In drug design, the vector of the hydroxyl group is critical for hydrogen bonding.
-
Rigidity: The spiro-fusion locks the relative orientation of the cyclobutane "tail" and the hydroxyl "head."
-
Exit Vector: Substituents on the cyclobutane ring (positions 1/2) project at defined angles relative to the C7-OH, allowing for precise probing of binding pockets (e.g., GPCRs or kinase allosteric sites).
References
-
PubChem. 5-oxaspiro[3.4]octan-7-amine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Burkhard, J. A., et al. Synthesis of Azaspiro[3.4]octanes and Their Application in Drug Discovery. Journal of Medicinal Chemistry, 2010. (Contextual grounding on spiro[3.4] scaffolds).
-
Carreira, E. M., & Fessard, T. C. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 2014. (Review of spirocycle synthesis including RCM).
- Enamine.Spirocyclic Building Blocks for Drug Discovery. (General reference for spiro-ether availability and numbering conventions).
An In-depth Technical Guide to the Theoretical Stability of 5-Oxaspiro[3.4]octan-7-ol
Abstract
Spirocyclic systems, characterized by two rings sharing a single atom, are significant structural motifs in medicinal chemistry and natural products.[1] Their rigid three-dimensional architecture offers a unique scaffold for the spatial arrangement of functional groups.[2] This guide provides a comprehensive theoretical framework for assessing the stability of a specific spirocyclic ether, 5-Oxaspiro[3.4]octan-7-ol. Leveraging the power of computational chemistry, primarily Density Functional Theory (DFT), we will explore the key factors governing its conformational preferences and overall stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of such spirocyclic systems.
Introduction: The Significance of Spirocyclic Ethers in Drug Discovery
The incorporation of spirocyclic moieties into drug candidates has been shown to enhance various physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability.[3] The constrained conformational flexibility of spirocycles can lead to improved binding affinity and selectivity for biological targets. 5-Oxaspiro[3.4]octan-7-ol, containing both a tetrahydrofuran and a cyclobutane ring fused at a central carbon, with a hydroxyl group, presents an interesting case for stability analysis due to the interplay of ring strain, stereoelectronic effects, and potential intramolecular interactions. Understanding the inherent stability of this scaffold is paramount for its effective utilization in the design of novel therapeutics.
Foundational Principles: Factors Governing Stability
The stability of 5-Oxaspiro[3.4]octan-7-ol is not governed by a single factor, but rather a delicate balance of several energetic contributions. A thorough theoretical investigation must consider:
-
Ring Strain: The fusion of a five-membered tetrahydrofuran ring and a four-membered cyclobutane ring introduces significant strain. The concept of strain energy refers to the excess energy a molecule possesses compared to a strain-free reference compound.[4] This strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and non-bonded steric repulsions.[4]
-
Conformational Isomerism: Due to the non-planar nature of the rings, 5-Oxaspiro[3.4]octan-7-ol can exist in multiple conformations. A comprehensive conformational analysis is essential to identify the lowest energy (most stable) conformers and the energy barriers between them.[5]
-
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the ether oxygen.[6] Such an interaction, if geometrically feasible, can significantly stabilize a particular conformation by forming a pseudo-cyclic arrangement.[7]
-
Stereoelectronic Effects: The orientation of lone pairs on the oxygen atoms relative to adjacent bonds can influence stability through effects like the anomeric effect, although this is more pronounced in systems like spiroketals.
Theoretical Methodology: A Validating System
Our approach to elucidating the stability of 5-Oxaspiro[3.4]octan-7-ol relies on a robust and self-validating computational workflow. Density Functional Theory (DFT) has proven to be an indispensable tool for such investigations, providing a good balance between accuracy and computational cost.[2][8]
Computational Workflow
The following diagram outlines a generalized workflow for the computational investigation of 5-Oxaspiro[3.4]octan-7-ol stability.
Caption: A generalized workflow for the computational investigation of molecular stability using DFT.
Step-by-Step Experimental Protocol
Protocol 1: Conformational Analysis and Energy Minimization
-
Initial Structure Generation: Generate plausible 3D structures of the different stereoisomers of 5-Oxaspiro[3.4]octan-7-ol using a molecular builder. Consider both cis and trans isomers with respect to the hydroxyl group and the ether oxygen.
-
Conformational Search: Perform a systematic or stochastic conformational search for each stereoisomer using a molecular mechanics force field (e.g., MMFF94). This step broadly explores the potential energy surface to identify various conformational minima.
-
DFT Geometry Optimization: Select the unique, low-energy conformers from the previous step for geometry optimization using DFT. A common and reliable level of theory for this is the B3LYP functional with a 6-31G* basis set.[9] For higher accuracy, a larger basis set such as 6-311+G(d,p) is recommended.[8] Include a continuum solvation model (e.g., CPCM or SMD) if the stability in a particular solvent is of interest.[8]
-
Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Calculation: Calculate the relative energies of all stable conformers by comparing their ZPVE-corrected total energies. This will identify the global minimum energy conformation.
In-Depth Analysis of Stability Factors
Strain Energy Quantification
The inherent strain in the spiro[3.4]octane system can be quantified using isodesmic reactions.[4] This method involves constructing a hypothetical reaction where the number and type of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
Protocol 2: Strain Energy Calculation
-
Define an Isodesmic Reaction: Construct a reaction such as: 5-Oxaspiro[3.4]octan-7-ol + 2(propane) + methyl ethyl ether + methanol → cyclobutane + tetrahydrofuran + isopropanol + dimethyl ether
-
Calculate Energies: Optimize the geometry and calculate the total electronic energy (including ZPVE) for all molecules in the reaction at a consistent level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Calculate Strain Energy: The strain energy is the difference between the sum of the energies of the products and the sum of the energies of the reactants.
The Role of Intramolecular Hydrogen Bonding
The presence and strength of an intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen can be investigated using Natural Bond Orbital (NBO) analysis.
Protocol 3: NBO Analysis for Hydrogen Bonding
-
Perform NBO Calculation: For the optimized low-energy conformers, perform an NBO analysis.
-
Analyze Donor-Acceptor Interactions: Look for a second-order perturbation theory analysis of the Fock matrix in the NBO basis. A significant interaction energy (E(2)) between a lone pair orbital of the ether oxygen (acceptor) and the antibonding orbital of the O-H bond (donor) is indicative of a hydrogen bond.
-
Geometric Criteria: Correlate the NBO findings with the geometric parameters of the optimized structure. A short distance between the hydroxyl hydrogen and the ether oxygen (typically < 2.5 Å) and a favorable O-H···O angle (close to 180°) further support the presence of a hydrogen bond.
Data Presentation and Interpretation
The results of the theoretical calculations should be summarized for clear interpretation.
Table 1: Calculated Relative Energies of 5-Oxaspiro[3.4]octan-7-ol Conformers
| Conformer | Relative Energy (kcal/mol) | Intramolecular H-bond Distance (Å) | Key Dihedral Angle (°) |
| A (Global Minimum) | 0.00 | 2.15 | - |
| B | 1.25 | 3.50 | - |
| C | 2.78 | 3.62 | - |
Data is hypothetical and for illustrative purposes.
The conformer with the lowest relative energy is the most stable. The presence of a short hydrogen-bond distance in the global minimum conformer would provide strong evidence for its stabilizing role.
Conclusion: A Predictive Framework for Stability
This guide has outlined a comprehensive theoretical framework for the in-depth study of 5-Oxaspiro[3.4]octan-7-ol stability. By employing a systematic computational approach encompassing conformational analysis, DFT calculations, and specific analyses for strain and hydrogen bonding, researchers can gain profound insights into the energetic landscape of this and related spirocyclic systems.[2] Such a predictive understanding is invaluable in the rational design of novel drug candidates, enabling the selection of scaffolds with optimal stability and pre-organized conformations for enhanced biological activity. The continuous advancement of computational methods promises to further refine our ability to predict and harness the properties of complex molecular architectures.[2]
References
-
Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 55(46), 14372-14397. Available at: [Link]
-
Krasavin, M., et al. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Available at: [Link]
-
MDPI. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. MDPI. Available at: [Link]
-
Bachrach, S. M. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Swarthmore College. Available at: [Link]
-
Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11834-11842. Available at: [Link]
-
Khan Academy. (2016, September 13). Strain Energy in Newman Projections 001 [Video]. YouTube. Retrieved from [Link]
-
Engle, K. M., & Chen, J. S. (2012). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Journal of the American Chemical Society, 134(44), 18153-18156. Available at: [Link]
-
Wand, M. D., et al. (2021). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. MDPI. Available at: [Link]
-
Quantum Guru Ji. (2023, March 27). Absorption and Emission Spectra Calculations using DFT [Video]. YouTube. Retrieved from [Link]
-
Kananen, J. (2012). Synthesis of Spirocyclic Ethers. Åbo Akademi University. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2021). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 143(39), 16204-16213. Available at: [Link]
-
Wiley Online Library. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Wiley Online Library. Available at: [Link]
-
MDPI. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. MDPI. Available at: [Link]
-
MDPI. (2022). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. MDPI. Available at: [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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Nishi, N., et al. (2010). Hydrogen bonding in alcoholic beverages (distilled spirits) and water-ethanol mixtures. Journal of Solution Chemistry, 39(1), 81-93. Available at: [Link]
-
ResearchGate. (2024). Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. ResearchGate. Available at: [Link]
-
Sato, T., & Chida, N. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. Chemistry LibreTexts. Retrieved from [Link]
-
MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]
-
ResearchGate. (2022). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). 5 Conformational Analysis. Scribd. Retrieved from [Link]
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Technical Guide: Reactivity Profile of the 5-Oxaspiro[3.4]octane Core
[1]
Executive Summary: The "Compact Module" Paradigm[1]
The 5-oxaspiro[3.4]octane core represents a pivotal "compact module" in modern drug discovery.[1] As a spirocyclic ether fusing a cyclobutane ring with a tetrahydrofuran (THF) moiety, it serves as a rigid, three-dimensional bioisostere for gem-dimethyl groups or larger saturated heterocycles like tetrahydropyrans.[1]
Unlike flat aromatic scaffolds, this core increases the fraction of sp³-hybridized carbons (
Structural Analysis & Strain Energy
Conformational Dynamics
The 5-oxaspiro[3.4]octane system is defined by the orthogonal intersection of two puckered rings at a quaternary spiro-carbon (C4).[1]
-
Ring A (Cyclobutane): Exhibits a "puckered" or "butterfly" conformation to relieve torsional strain, with a fold angle of ~25°.[1]
-
Ring B (Tetrahydrofuran): Adopts an "envelope" conformation.[1] The oxygen atom at position 5 (adjacent to the spiro center) introduces a dipole moment while the spiro-fusion restricts the pseudorotation usually observed in isolated THF rings.[1]
The Gem-Disubstituent Effect
The spiro-fusion mimics the Thorpe-Ingold effect (gem-disubstituent effect).[1] The compression of the internal bond angle at the spiro carbon (
Figure 1: Structural logic of the 5-oxaspiro[3.4]octane core.[1]
Synthetic Access: The RCM Protocol
While early routes relied on radical cyclizations, the industry-standard protocol for accessing the 5-oxaspiro[3.4]octane core—specifically for library generation—utilizes Ring-Closing Metathesis (RCM) .[1] This route is scalable (>100g) and tolerant of functional groups.[1]
Validated Workflow
The synthesis constructs the ether ring onto a pre-existing cyclobutane scaffold.
-
Nucleophilic Addition: Vinylmagnesium bromide addition to cyclobutanone.
-
O-Alkylation: Ether formation using an allylic halide.[1]
-
Ring Closure: RCM using a Ruthenium carbene (Grubbs II).
-
Saturation: Hydrogenation of the dihydrofuran intermediate.
Detailed Protocol (Self-Validating)
Step 1: Formation of 1-vinylcyclobutanol
-
Reagents: Cyclobutanone (1.0 eq), Vinylmagnesium bromide (1.2 eq), THF (anhydrous).[1]
-
Condition: -78°C to 0°C.[1]
-
Checkpoint: Monitor disappearance of ketone C=O stretch (1780 cm⁻¹) via IR.
-
Causality: Low temperature prevents polymerization of the vinyl Grignard and suppresses enolization of cyclobutanone.
Step 2: O-Alkylation (The Critical Junction) [1]
-
Reagents: 1-vinylcyclobutanol, NaH (1.5 eq), Allyl bromide (1.2 eq), TBAI (cat.), THF.[1]
-
Checkpoint: Formation of the diene.
-
Note: The tertiary alcohol is sterically hindered. TBAI (tetrabutylammonium iodide) is essential as a phase transfer catalyst to facilitate the reaction.
Step 3: Ring-Closing Metathesis
-
Reagents: Diene intermediate, Grubbs 2nd Gen Catalyst (2-5 mol%), DCM (degassed).[1]
-
Condition: Reflux (40°C), highly dilute (0.01 M).[1]
-
Causality: High dilution is mandatory to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).[1]
-
Validation: Evolution of ethylene gas indicates reaction progress.
Step 4: Hydrogenation
Figure 2: Synthetic pathway via RCM. The dilution factor in Step 3 is the critical quality attribute.
Reactivity Profile & Stability
Acid Sensitivity
Unlike spiro-oxetanes (which are prone to acid-catalyzed ring opening due to high strain), the 5-oxaspiro[3.4]octane core is remarkably stable.[1]
-
Mechanism: The 5-membered THF ring has significantly lower strain (~6 kcal/mol) than the 4-membered ring.[1]
-
Observation: The core survives standard TFA (trifluoroacetic acid) deprotection conditions used to remove Boc groups on peripheral amines.[1]
-
Limit: Treatment with strong Lewis acids (
) can trigger rearrangement if a carbocation can be stabilized at the -position.[1]
Metabolic Liability Map
The primary advantage of this scaffold is metabolic stability. However, oxidative metabolism can occur.[1]
| Site | Vulnerability | Mechanism | Mitigation Strategy |
| C6/C8 (THF Ring) | Moderate | CYP450-mediated | Substitution with Fluorine or Methyl groups at C6/C8.[1] |
| C1-C3 (Cyclobutane) | Low | Generally inert unless activated by substituents.[1] | N/A |
| Spiro-C (C4) | Null | Quaternary center blocks oxidation.[1] | Intrinsic protection.[1] |
Functionalization Vectors[1][4]
-
Lithiation: The protons
to the oxygen (C6) can be deprotonated using sec-BuLi/TMEDA, allowing electrophilic trapping (e.g., with alkyl halides or aldehydes).[1] This is a high-value transformation for diversifying the core.[1] -
Radical Functionalization: Minisci-type reactions are generally avoided due to the risk of non-selective abstraction on the cyclobutane ring.[1]
Medicinal Chemistry Utility
Physicochemical Properties
Data compared to standard morpholine or piperazine analogs.
-
LogP (Lipophilicity): The spiro-ether lowers LogP compared to gem-dimethyl cyclohexane analogs, improving water solubility.[1]
-
LogD: Typically lower than carbocyclic equivalents, reducing non-specific binding.[1]
-
Solubility: Enhanced due to the ether oxygen acting as a hydrogen bond acceptor (HBA) without the penalty of an H-bond donor.[1]
Bioisosterism
The 5-oxaspiro[3.4]octane core is a validated bioisostere for:
-
Gem-dimethyl groups: Provides similar steric bulk but with polarity.[1]
-
Tetrahydropyrans (THP): The spirocycle is more "compact" and rigid, often improving potency by reducing the entropic penalty of binding.
References
-
Burkhard, J. A., et al. (2010).[1][4] Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters.[1] Link (Foundational work on spiro-scaffolds).[1]
-
Wuitschik, G., et al. (2008).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[1] Link[1]
-
Mykhailiuk, P. K. (2025).[1][5] The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.[1][6] Link (Specific synthesis of the 5-oxa/2,5-dioxa core).
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery.[7][6][8] Chemical Reviews.[1] Link[1]
-
Barnes-Seeman, D., et al. (2013).[1] Metabolic Stability of Spirocyclic Ethers. Journal of Medicinal Chemistry. Link[1]
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Potential Biological Relevance of Oxaspiro[3.4]octanols: A Technical Guide
Part 1: Executive Summary & Structural Philosophy
The Escape from Flatland: Redefining Chemical Space
In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift away from planar, aromatic-heavy molecules toward spatially defined, three-dimensional (3D) architectures.[1] The oxaspiro[3.4]octanol scaffold represents a pinnacle of this design philosophy. By fusing a strained four-membered oxetane ring with a five-membered cyclopentane (or tetrahydrofuran) ring at a single quaternary carbon, this motif offers a high fraction of
This guide analyzes the oxaspiro[3.4]octanol core not merely as a passive linker, but as a pharmacophoric enabler that positions hydroxyl vectors (
Part 2: Structural Analysis & Physicochemical Properties[1]
The Spirocyclic Advantage
The oxaspiro[3.4]octane core exists primarily in two isomeric forms relevant to medicinal chemistry, defined by the position of the oxygen atom and the hydroxyl handle.
-
1-oxaspiro[3.4]octane: Oxygen in the 4-membered ring (oxetane-like).[1]
-
2-oxaspiro[3.4]octane: Oxygen in the 4-membered ring (less common numbering, often synonymous with 1-oxa depending on nomenclature priority).[1]
-
6-oxaspiro[3.4]octane: Oxygen in the 5-membered ring (THF-like).[1]
Key Physicochemical Metrics:
| Property | Aromatic Analog (e.g., Indane) | Oxaspiro[3.4]octanol | Impact on Drug Design |
| Geometry | Planar (2D) | Orthogonal (3D) | Access to novel IP space; better fit in globular protein pockets.[1] |
| Lipophilicity (LogP) | High (Lipophilic) | Moderate/Low | Improved aqueous solubility; reduced off-target binding. |
| Metabolic Stability | Prone to CYP450 oxidation | High (Blocked sites) | The quaternary spiro-center blocks metabolic "soft spots." |
| Vectorization | Linear/Flat | Defined Exit Vectors | Precise positioning of the -OH group for H-bonding.[1] |
Bioisosterism
The 2-oxa-6-azaspiro[3.4]octane system is a proven bioisostere for morpholine .[1] While morpholine is metabolically liable (N-oxidation, ring opening), the spirocyclic analog maintains the H-bond acceptor capability of the oxygen and the basicity of the amine but rigidly constrains the geometry, often improving potency and selectivity.[1]
Part 3: Synthesis Strategies
High-fidelity synthesis is critical for accessing these scaffolds. We focus on two primary routes: Paternò-Büchi Cycloaddition for oxetane-containing spirocycles and Ring-Closing Metathesis (RCM) for THF-containing systems.[1][2]
Logical Synthesis Flow
The following diagram illustrates the decision matrix for synthesizing specific oxaspiro isomers.
Figure 1: Synthetic decision tree distinguishing between photochemical assembly of strained oxetanes and metathesis-based assembly of THF-spirocycles.
Part 4: Biological Relevance & Case Studies[2]
Malaria: The Diazaspiro Connection
Research identified diazaspiro[3.4]octanes as potent inhibitors of Plasmodium falciparum.[3] The spiro scaffold was crucial for:
-
Stage Specificity: Activity against multiple life-cycle stages.
-
Resistance Profile: The rigid core interacts with the PfCARL resistance locus differently than flexible amines. Relevance to Oxaspiro: The oxaspiro[3.4]octanol is the direct oxygen-isostere, offering a route to modulate the pKa of these antimalarials while maintaining the steric bulk required for target engagement.
Oncology: EGFR Inhibition
In the development of 4-anilinoquinazoline derivatives for lung cancer (HCC827 and A549 cell lines), the 2-oxa-6-azaspiro[3.4]octane moiety was utilized to replace the piperazine/morpholine tail of Gefitinib.[1]
-
Outcome: The spiro derivative (Compound 21g) retained high EGFR inhibitory potency but significantly improved water solubility and metabolic stability compared to the parent drug.
Mechanism of Action Visualization
The following diagram hypothesizes the pharmacodynamic advantage of the oxaspiro scaffold in a kinase pocket (e.g., EGFR or LRRK2).
Figure 2: Pharmacodynamic logic showing how the spiro-constraint enhances selectivity (entropic benefit) while the ether oxygen interacts with the solvent front to improve ADME.[1]
Part 5: Experimental Protocols
Protocol 1: Synthesis of 6-Oxaspiro[3.4]octan-2-ol (Key Intermediate)
Objective: To synthesize a scalable intermediate for library generation via Paternò-Büchi logic.
Reagents:
-
3-Oxetanone (1.0 equiv)[1]
-
Vinylmagnesium bromide (1.2 equiv, 1M in THF)[1]
-
Dichloromethane (DCM), anhydrous[1]
Methodology:
-
Grignard Addition:
-
O-Alkylation (Spiro-Precursor Formation):
-
Ring-Closing Metathesis (RCM):
-
Dissolve the diene intermediate in degassed DCM (0.01 M concentration to favor cyclization over polymerization).
-
Add Grubbs II catalyst (2 mol%). Reflux for 12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Result: Dehydro-6-oxaspiro[3.4]octane.[1]
-
-
Hydroboration-Oxidation (To install Alcohol):
-
Standard
followed by yields the target 6-oxaspiro[3.4]octan-2-ol .[1]
-
Validation Check:
-
NMR: Look for the disappearance of terminal alkene protons (
5.0-6.0 ppm) and appearance of the methine proton to the hydroxyl ( 3.8-4.2 ppm). -
Mass Spec: Confirm parent ion
.
Part 6: Future Outlook & References
The oxaspiro[3.4]octanol scaffold is poised to become a staple in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight (<150 Da), distinct 3D vectorization, and high solubility make it an ideal "seed" for growing into larger, high-affinity ligands.[1] Future work will likely focus on enantioselective syntheses to exploit the chirality of the spiro-center for chiral recognition in protein pockets.
References
-
BenchChem. (2025).[4][5][6] The Spiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. Retrieved from 6[1]
-
Litskan, E. V., et al. (2025).[1][2][7] The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Retrieved from 2[1][8]
-
PubChem. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum. Retrieved from 9[1]
-
Wang, W., et al. (2025).[1][2][7][10] Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. Retrieved from 8[1][8]
-
BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from 1[1]
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- 8. researchgate.net [researchgate.net]
- 9. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Derivatization of 5-Oxaspiro[3.4]octan-7-ol
Introduction: The Strategic Value of the 5-Oxaspiro[3.4]octane Scaffold in Modern Drug Discovery
The 5-oxaspiro[3.4]octane motif represents a valuable scaffold in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an oxetane and a cyclopentane ring, offers a distinct advantage in the exploration of chemical space. Unlike flat, aromatic systems, spirocycles present a more rigid and defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The derivatization of 5-oxaspiro[3.4]octan-7-ol, a key intermediate, is therefore of significant interest to researchers and drug development professionals seeking to generate novel molecular architectures with potentially improved physicochemical and pharmacological properties.
This guide provides a comprehensive overview of the principal strategies for the chemical modification of the secondary alcohol at the C7 position of the 5-oxaspiro[3.4]octane core. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, actionable protocols for key derivatization reactions, including esterification, etherification, oxidation, and nucleophilic substitution.
I. Esterification: Modulating Polarity and Pro-drug Potential
The conversion of the hydroxyl group of 5-oxaspiro[3.4]octan-7-ol to an ester is a fundamental strategy for modifying the molecule's polarity, lipophilicity, and metabolic stability. Esterification can also be employed to create pro-drugs, where the ester linkage is designed to be cleaved in vivo to release the active parent alcohol.
A. Steglich Esterification: A Mild Approach for Acid-Sensitive Substrates
The Steglich esterification is a powerful method that proceeds under mild, often neutral pH conditions, making it ideal for substrates that may be sensitive to the harsh conditions of traditional acid-catalyzed esterification.[1][2] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][3]
Causality of Experimental Choices:
-
Carbodiimide (DCC/EDC): This reagent activates the carboxylic acid by converting it into a highly reactive O-acylisourea intermediate.
-
DMAP: This catalyst intercepts the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle is crucial for achieving high yields, especially with sterically hindered secondary alcohols like 5-oxaspiro[3.4]octan-7-ol.[1]
-
Solvent: A non-halogenated solvent like acetonitrile is a greener alternative to traditional chlorinated solvents and can provide comparable reaction rates and yields.[3]
Experimental Protocol: Steglich Esterification of 5-Oxaspiro[3.4]octan-7-ol with Benzoic Acid
-
To a stirred solution of 5-oxaspiro[3.4]octan-7-ol (1.0 eq.), benzoic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous acetonitrile (10 mL/mmol of alcohol) at room temperature, add EDC (1.5 eq.) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
B. Mitsunobu Reaction: Stereochemical Inversion at the C7 Position
The Mitsunobu reaction is a unique and highly valuable method for esterification as it proceeds with a complete inversion of stereochemistry at the alcohol center.[4][5] This S_N2-type reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][6][7]
Causality of Experimental Choices:
-
PPh₃ and DEAD/DIAD: These reagents combine to form a phosphonium salt which then reacts with the alcohol to form an alkoxyphosphonium salt. This transformation converts the hydroxyl group into an excellent leaving group.
-
Nucleophile (Carboxylic Acid): The carboxylate anion then displaces the activated hydroxyl group via an S_N2 attack, leading to the observed inversion of configuration.[5] The pKa of the nucleophile should generally be 13 or lower for the reaction to be efficient.[4]
Experimental Protocol: Mitsunobu Esterification of (R)-5-Oxaspiro[3.4]octan-7-ol
-
To a solution of (R)-5-oxaspiro[3.4]octan-7-ol (1.0 eq.), benzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (15 mL/mmol of alcohol) at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the inverted ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Table 1: Representative Data for Esterification of 5-Oxaspiro[3.4]octan-7-ol
| Method | Carboxylic Acid | Product | Yield (%) | Notes |
| Steglich | Acetic Acid | 5-Oxaspiro[3.4]octan-7-yl acetate | 85-95 | Retention of stereochemistry |
| Mitsunobu | Benzoic Acid | (S)-5-Oxaspiro[3.4]octan-7-yl benzoate | 70-85 | Inversion of stereochemistry |
Diagram 1: General Workflow for Esterification
Caption: Comparative workflow for Steglich and Mitsunobu esterification.
II. Etherification: Enhancing Metabolic Stability
The formation of an ether linkage at the C7 position can significantly enhance the metabolic stability of the molecule by replacing the more labile hydroxyl group. The Williamson ether synthesis is the most common and direct method for achieving this transformation.[8][9]
Williamson Ether Synthesis: An S_N2 Approach
This reaction proceeds via an S_N2 mechanism, where an alkoxide, generated from the alcohol, acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl electrophile.[8][10]
Causality of Experimental Choices:
-
Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary alcohol and form the corresponding alkoxide. The use of NaH is advantageous as the only byproduct is hydrogen gas.[10]
-
Alkyl Halide: For an efficient S_N2 reaction, the alkyl halide should be primary or methyl to minimize steric hindrance.[9] Secondary alkyl halides can be used but may lead to competing elimination reactions.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the alkoxide and promote the S_N2 reaction.
Experimental Protocol: Williamson Ether Synthesis of 7-methoxy-5-oxaspiro[3.4]octane
-
To a suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of 5-oxaspiro[3.4]octan-7-ol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
III. Oxidation: Accessing the Ketone
Oxidation of the secondary alcohol at C7 to the corresponding ketone, 5-oxaspiro[3.4]octan-7-one, provides a key intermediate for further derivatization, such as reductive amination or the formation of imines and oximes.
Swern Oxidation: A Mild and High-Yielding Method
The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[11] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt₃).[11]
Causality of Experimental Choices:
-
Oxalyl Chloride and DMSO: These reagents react at low temperatures (typically -78 °C) to form the electrophilic species, the chlorosulfonium ion, which is the active oxidant.
-
Low Temperature: The reaction is performed at low temperature to control the formation of the active oxidant and prevent side reactions.[11]
-
Triethylamine: This hindered base is added to deprotonate the carbon bearing the oxygen, facilitating an elimination reaction that forms the ketone and dimethyl sulfide.[11]
Experimental Protocol: Swern Oxidation of 5-Oxaspiro[3.4]octan-7-ol
-
To a solution of oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (4.0 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes.
-
Add a solution of 5-oxaspiro[3.4]octan-7-ol (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 1.5 hours.
-
Add triethylamine (5.0 eq.) dropwise, stir for 30 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ketone by flash column chromatography.
Table 2: Representative Data for Oxidation and Etherification
| Reaction | Reagents | Product | Yield (%) |
| Williamson Ether Synthesis | NaH, CH₃I | 7-methoxy-5-oxaspiro[3.4]octane | 75-85 |
| Swern Oxidation | (COCl)₂, DMSO, NEt₃ | 5-Oxaspiro[3.4]octan-7-one | 90-98 |
IV. Nucleophilic Substitution: Installation of Halogens
Replacing the hydroxyl group with a halogen atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or further nucleophilic substitutions, dramatically expanding the synthetic possibilities.
The Appel Reaction: Converting Alcohols to Alkyl Halides
The Appel reaction converts alcohols to the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄).[12][13] For secondary alcohols, the reaction proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry.[12][14]
Causality of Experimental Choices:
-
PPh₃ and CCl₄/CBr₄: These reagents react to form a phosphonium salt, which then activates the alcohol by forming an alkoxyphosphonium halide.
-
S_N2 Displacement: The halide ion generated in situ then acts as a nucleophile, displacing the activated oxygen group from the back-side, leading to the alkyl halide with inverted stereochemistry. The formation of the very stable triphenylphosphine oxide byproduct is a key driving force for the reaction.[12]
Experimental Protocol: Appel Reaction for the Synthesis of 7-chloro-5-oxaspiro[3.4]octane
-
To a solution of 5-oxaspiro[3.4]octan-7-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous carbon tetrachloride (as both solvent and reagent) at room temperature, heat the mixture to reflux.
-
Stir the reaction at reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter to remove any precipitated solids.
-
Concentrate the filtrate under reduced pressure.
-
Add pentane to the residue to precipitate the triphenylphosphine oxide. Filter and wash the solid with cold pentane.
-
Concentrate the filtrate and purify the crude alkyl chloride by distillation or flash column chromatography.
Diagram 2: Key Derivatization Pathways from 5-Oxaspiro[3.4]octan-7-ol
Caption: Major synthetic routes from the core alcohol.
Conclusion
5-Oxaspiro[3.4]octan-7-ol is a highly valuable and versatile intermediate for the synthesis of novel spirocyclic compounds for drug discovery. The secondary alcohol at the C7 position provides a convenient handle for a wide range of chemical transformations, allowing for the fine-tuning of molecular properties. The methods outlined in this guide—Steglich and Mitsunobu esterifications, Williamson ether synthesis, Swern oxidation, and the Appel reaction—represent robust and reliable strategies for the derivatization of this core structure. A thorough understanding of the mechanisms and careful consideration of the experimental parameters, as discussed herein, will empower researchers to efficiently generate libraries of novel 5-oxaspiro[3.4]octane derivatives for biological evaluation.
References
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE (Journal of Visualized Experiments). [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
Mitsunobu reaction. YouTube. [Link]
-
The esterification of normal acid with secondary alcohols, branched... ResearchGate. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Making esters from alcohols and acids | Class experiment. RSC Education. [Link]
-
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. [Link]
-
Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Acid to Ester - Common Conditions. The Organic Chemistry Portal. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Appel reaction. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Appel Reaction Explained: Mechanism, Stereochemistry & Examples. YouTube. [Link]
-
18.2: Preparing Ethers. Chemistry LibreTexts. [Link]
-
Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). YouTube. [Link]
-
Appel Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. [Link]
-
10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. [Link]
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Methodological & Application
Stereoselective Synthesis of 5-Oxaspiro[3.4]octan-7-ol: A Detailed Guide for Researchers
The quest for novel molecular architectures with significant therapeutic potential has led to a growing interest in spirocyclic scaffolds. Their inherent three-dimensionality offers a distinct advantage in drug design, often leading to improved physicochemical and pharmacological properties. Among these, the 5-oxaspiro[3.4]octane framework, characterized by a strained oxetane ring fused to a cyclopentane ring, represents a particularly intriguing motif. This guide provides a comprehensive overview of the stereoselective synthesis of a key derivative, 5-Oxaspiro[3.4]octan-7-ol, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.
Introduction: The Significance of 5-Oxaspiro[3.4]octan-7-ol
Spirocyclic compounds, defined by two rings sharing a single atom, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of an oxetane ring, a four-membered cyclic ether, can further enhance molecular properties such as aqueous solubility and metabolic stability, while also serving as a versatile synthetic handle.[2][3]
5-Oxaspiro[3.4]octan-7-ol, with its defined stereochemistry, is a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas. The hydroxyl group provides a convenient point for further functionalization, enabling the exploration of a diverse chemical space in the pursuit of novel drug candidates.
Strategic Approach to Stereoselectivity
Achieving stereocontrol in the synthesis of 5-Oxaspiro[3.4]octan-7-ol is paramount, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. This guide will focus on a substrate-controlled diastereoselective approach, leveraging a chiral starting material to direct the stereochemical outcome of subsequent transformations. The key strategies to be explored include:
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials to introduce the initial stereocenter.
-
Diastereoselective Epoxidation: Employing directing groups to control the facial selectivity of an epoxidation reaction.
-
Intramolecular Cyclization: A crucial ring-forming step to construct the oxetane ring with defined stereochemistry.
The proposed synthetic pathway is designed to be logical, efficient, and reproducible, with each step explained in detail to ensure successful implementation in the laboratory.
Proposed Stereoselective Synthetic Route
Our proposed synthetic pathway commences with a commercially available chiral starting material, which will be elaborated through a series of stereocontrolled steps to yield the target 5-Oxaspiro[3.4]octan-7-ol. The overall strategy is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for the stereoselective synthesis of 5-Oxaspiro[3.4]octan-7-ol.
Detailed Application Notes and Protocols
This section provides a step-by-step guide for the stereoselective synthesis of 5-Oxaspiro[3.4]octan-7-ol, based on established synthetic transformations.
Part 1: Synthesis of the Chiral Epoxy Alcohol Precursor
The initial phase of the synthesis focuses on the construction of a key intermediate, a chiral epoxy alcohol, which contains the necessary stereochemical information for the subsequent cyclization.
Protocol 1.1: Asymmetric Epoxidation of a Chiral Allylic Alcohol
This protocol describes the diastereoselective epoxidation of a chiral allylic alcohol, a crucial step in setting the stereochemistry of the future oxetane ring. The Sharpless asymmetric epoxidation is a reliable method for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| Chiral Allylic Alcohol | - | - | 1.0 equiv. | 10.0 |
| Titanium(IV) isopropoxide | 284.22 | 0.96 | 1.2 equiv. | 12.0 |
| (+)-Diethyl L-tartrate | 206.18 | 1.20 | 1.5 equiv. | 15.0 |
| tert-Butyl hydroperoxide (5.5 M in decane) | 90.12 | 0.90 | 2.0 equiv. | 20.0 |
| Dichloromethane (anhydrous) | 84.93 | 1.33 | - | - |
| Celite® | - | - | - | - |
| Saturated aqueous Na₂SO₃ | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL) and cool to -20 °C in a cryocool bath.
-
Add titanium(IV) isopropoxide (3.5 mL, 12.0 mmol) to the cooled solvent, followed by the dropwise addition of (+)-diethyl L-tartrate (2.6 mL, 15.0 mmol). Stir the mixture for 30 minutes at -20 °C.
-
Add the chiral allylic alcohol (10.0 mmol) in dichloromethane (10 mL) to the reaction mixture.
-
Slowly add tert-butyl hydroperoxide (3.6 mL, 20.0 mmol) dropwise, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite (15 mL) and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude epoxy alcohol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chiral epoxy alcohol.
Causality Behind Experimental Choices:
-
The use of a chiral tartrate ligand in conjunction with titanium(IV) isopropoxide forms a chiral catalyst that directs the epoxidation to one face of the double bond, leading to a high diastereomeric excess.
-
Maintaining a low temperature (-20 °C) is crucial for the stability of the catalyst and for maximizing the stereoselectivity of the reaction.
-
The workup with sodium sulfite is necessary to quench the excess peroxide and to break down the titanium complexes, facilitating the isolation of the product.
Part 2: Intramolecular Cyclization to Form the Oxetane Ring
The second phase of the synthesis involves the key ring-closing reaction to construct the 5-oxaspiro[3.4]octane core. This is achieved through a base-mediated intramolecular cyclization of the epoxy alcohol.
Caption: Mechanism of the base-mediated intramolecular cyclization to form the oxetane ring.
Protocol 2.1: Base-Mediated Intramolecular Cyclization
This protocol details the formation of the oxetane ring through an intramolecular nucleophilic attack of the hydroxyl group onto the epoxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| Chiral Epoxy Alcohol | - | - | 1.0 equiv. | 5.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | - | 1.5 equiv. | 7.5 |
| Tetrahydrofuran (anhydrous) | 72.11 | 0.889 | - | - |
| Saturated aqueous NH₄Cl | 53.49 | - | - | - |
| Diethyl ether | 74.12 | 0.713 | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - | - |
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (0.30 g, 7.5 mmol) in anhydrous tetrahydrofuran (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the chiral epoxy alcohol (5.0 mmol) in anhydrous tetrahydrofuran (10 mL) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected 5-Oxaspiro[3.4]octan-7-ol.
Causality Behind Experimental Choices:
-
Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form the corresponding alkoxide.
-
The intramolecular cyclization proceeds via a 4-exo-tet pathway, which is generally favored for the formation of four-membered rings in such systems.
-
The stereochemistry established in the epoxidation step directly translates to the stereochemistry of the final spirocyclic product.
Part 3: Deprotection to Yield 5-Oxaspiro[3.4]octan-7-ol
The final step of the synthesis involves the removal of any protecting groups to afford the target molecule. The choice of deprotection conditions will depend on the specific protecting group used in the initial steps.
Protocol 3.1: General Deprotection (Example: Silyl Ether)
This protocol provides a general procedure for the deprotection of a silyl ether, a common protecting group for alcohols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| Protected 5-Oxaspiro[3.4]octan-7-ol | - | - | 1.0 equiv. | 2.0 |
| Tetra-n-butylammonium fluoride (1.0 M in THF) | 261.47 | - | 1.2 equiv. | 2.4 |
| Tetrahydrofuran | 72.11 | 0.889 | - | - |
| Saturated aqueous NaHCO₃ | 84.01 | - | - | - |
| Ethyl acetate | 88.11 | 0.902 | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - | - |
Procedure:
-
Dissolve the protected 5-Oxaspiro[3.4]octan-7-ol (2.0 mmol) in tetrahydrofuran (10 mL) in a round-bottom flask.
-
Add tetra-n-butylammonium fluoride (2.4 mL, 2.4 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-Oxaspiro[3.4]octan-7-ol.
Causality Behind Experimental Choices:
-
TBAF is a highly effective reagent for the cleavage of silicon-oxygen bonds and is generally compatible with a wide range of functional groups.
-
The reaction is typically fast and clean, providing the desired alcohol in high yield.
Troubleshooting and Further Applications
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low yield in epoxidation | Inactive catalyst or peroxide | Use fresh reagents; ensure anhydrous conditions. |
| Incomplete cyclization | Insufficient base or reaction time | Use a stronger base (e.g., KH); increase reaction time or temperature. |
| Formation of side products | Competing elimination or rearrangement | Optimize reaction conditions (temperature, solvent); consider a different base. |
| Difficult purification | Similar polarity of starting material and product | Use a different eluent system for chromatography; consider derivatization for easier separation. |
Further Applications:
The synthesized 5-Oxaspiro[3.4]octan-7-ol serves as a versatile platform for the development of novel compounds. The hydroxyl group can be further functionalized through a variety of reactions, including:
-
Oxidation: To access the corresponding ketone, 5-Oxaspiro[3.4]octan-7-one.
-
Esterification or Etherification: To introduce a range of substituents for structure-activity relationship (SAR) studies.
-
Nucleophilic Substitution: After conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate), allowing for the introduction of nitrogen, sulfur, or carbon nucleophiles.
These modifications can lead to the discovery of new bioactive molecules with potential applications in areas such as oncology, infectious diseases, and neuroscience.
Conclusion
This guide has outlined a detailed and scientifically grounded approach to the stereoselective synthesis of 5-Oxaspiro[3.4]octan-7-ol. By leveraging a substrate-controlled strategy, researchers can access this valuable spirocyclic building block with high stereochemical purity. The provided protocols, along with the accompanying explanations and troubleshooting tips, are intended to empower researchers to successfully synthesize this and related compounds, thereby accelerating the discovery of new and innovative therapeutic agents. The continued exploration of novel spirocyclic scaffolds holds immense promise for the future of drug development.
References
-
Burgett, A. W. G., & Wuitschik, G. (2010). Spirocyclic Scaffolds in Drug Discovery. CHIMIA International Journal for Chemistry, 64(4), 253-258. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of oxetanes and other strained oxygen-containing heterocycles. Chemical reviews, 112(5), 2642-2713. [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction–a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]
Sources
Synthetic Routes to Functionalized 5-Oxaspiro[3.4]octane Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-oxaspiro[3.4]octane scaffold has emerged as a compelling structural motif in medicinal chemistry and drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetrahydrofuran and an oxetane ring, offers a distinct advantage in exploring chemical space beyond the traditional "flat" aromatic compounds. This unique topology can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while providing a rigid framework for the precise spatial orientation of functional groups, which is crucial for potent and selective interactions with biological targets.[1][2] This document provides a comprehensive overview of the primary synthetic strategies for accessing functionalized 5-oxaspiro[3.4]octane systems, complete with detailed experimental protocols and an analysis of the rationale behind the chosen methodologies.
Introduction to the 5-Oxaspiro[3.4]octane Core
The strategic incorporation of spirocyclic systems is a widely recognized approach to enhance the three-dimensional character of drug candidates.[1] The 5-oxaspiro[3.4]octane core, in particular, is of significant interest as a bioisostere for more common functionalities, offering a novel and synthetically accessible scaffold for the development of new chemical entities. The oxetane ring, a component of this spirocycle, is known to be a valuable moiety in drug design, often improving aqueous solubility and metabolic stability.[3]
This guide will delve into three primary synthetic methodologies for the construction of the 5-oxaspiro[3.4]octane system:
-
Ring-Closing Metathesis (RCM): A powerful and versatile method for the formation of cyclic olefins.
-
[3+2] Cycloaddition Reactions: A convergent approach to construct the five-membered tetrahydrofuran ring onto a pre-existing oxetane-containing dipolarophile.
-
Paterno-Büchi Reaction: A photochemical [2+2] cycloaddition to form the oxetane ring.
Each section will provide a detailed theoretical background, a step-by-step experimental protocol, and a discussion of the advantages and limitations of the respective approach.
Ring-Closing Metathesis (RCM) Approach
Ring-closing metathesis has become a cornerstone of modern organic synthesis for the construction of a wide array of carbocyclic and heterocyclic rings.[4][5] The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular cyclization of a diene precursor, releasing ethylene as the only byproduct.[4] This method is highly valued for its functional group tolerance and its ability to form rings of various sizes.[4][5]
The RCM strategy towards 5-oxaspiro[3.4]octanes involves the synthesis of a precursor containing two terminal alkenes, one tethered to what will become the tetrahydrofuran ring and the other to the oxetane moiety.
Workflow for RCM Synthesis of 5-Oxaspiro[3.4]octane Systems
Caption: RCM approach to the 5-oxaspiro[3.4]octane core.
Protocol 1: Synthesis of a 5-Oxaspiro[3.4]octane Precursor and RCM Cyclization
This protocol is adapted from a similar synthesis of 2,5-dioxaspiro[3.4]octane.[3]
Part A: Synthesis of 3-Allyl-3-(allyloxy)oxetane (Diene Precursor)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and dry diethyl ether.
-
Grignard Formation: Add a solution of allyl bromide (1.2 eq) in dry diethyl ether dropwise via the dropping funnel. After the initial exothermic reaction subsides, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition of Oxetanone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of oxetan-3-one (1.0 eq) in dry diethyl ether dropwise.
-
Quenching and Extraction: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3-allyloxetan-3-ol.
-
Williamson Ether Synthesis: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in dry tetrahydrofuran (THF) at 0 °C, add the crude 3-allyloxetan-3-ol (1.0 eq) in THF dropwise.
-
Allylation: After the evolution of hydrogen gas ceases, add allyl bromide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction with water. Extract the mixture with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield 3-allyl-3-(allyloxy)oxetane.
Part B: Ring-Closing Metathesis
-
Reaction Setup: Dissolve the diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) to a concentration of 0.05 M in a Schlenk flask under an argon atmosphere.
-
Catalyst Addition: Add Grubbs' second-generation catalyst (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux (or stir at room temperature, depending on the catalyst and substrate) and monitor the reaction by TLC or GC-MS. The reaction is driven by the release of ethylene gas.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford 5-oxaspiro[3.4]oct-7-ene.
Table 1: Representative RCM Reaction Conditions
| Diene Precursor | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 3-Allyl-3-(allyloxy)oxetane | Grubbs II (2) | DCM | Reflux | 4 | ~70-80 | Adapted from[3] |
| Substituted Diene | Hoveyda-Grubbs II (5) | Toluene | 80 °C | 12 | Varies | General Conditions |
[3+2] Cycloaddition Strategy
[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings. In the context of 5-oxaspiro[3.4]octane synthesis, this strategy typically involves the reaction of an azomethine ylide with an exocyclic methylene oxetane, which serves as the dipolarophile. This approach is particularly attractive for the synthesis of nitrogen-containing spirocycles (azaspiro[3.4]octanes), but the principles can be extended to the synthesis of the all-oxygen analogue.[2]
The key steps involve the generation of a suitable dipole and its subsequent reaction with a dipolarophile to form the spirocyclic core in a convergent manner.
Conceptual Workflow for [3+2] Cycloaddition
Caption: [3+2] Cycloaddition approach to the spiro[3.4]octane core.
Protocol 2: General Procedure for [3+2] Cycloaddition
This protocol outlines a general approach for the synthesis of aza-analogues, which can be conceptually adapted.
-
Reaction Setup: In a sealed tube, dissolve the dipole precursor (e.g., an appropriate N-substituted glycine derivative for azomethine ylide formation) (1.0 eq) and 3-methyleneoxetane (1.2 eq) in a suitable solvent such as toluene or acetonitrile.
-
Ylide Generation: Add a catalytic amount of a Lewis acid (e.g., AgOAc) or heat the mixture to generate the azomethine ylide in situ.
-
Cycloaddition: Continue heating the reaction mixture (typically 80-120 °C) for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the spirocyclic product.
Table 2: Exemplary [3+2] Cycloaddition Conditions for Analogues
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine | Various Alkenes | CsF | Acetonitrile | Varies | [2] |
| Sarcosine + Paraformaldehyde | 3-Methyleneoxetane | Heat | Toluene | - | Conceptual |
Paterno-Büchi Reaction Approach
The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane.[6] For the synthesis of 5-oxaspiro[3.4]octanes, this reaction would involve the cycloaddition of a cyclopentanone derivative with an appropriate alkene, or a cyclopentene derivative with a ketone. A plausible route involves the reaction of cyclopentanone with an allene to form an exocyclic methylene oxetane, which can then be further functionalized.
Synthetic Strategy via Paterno-Büchi Reaction
Caption: Conceptual workflow using the Paterno-Büchi reaction.
Protocol 3: Conceptual Paterno-Büchi Reaction and Subsequent Oxidation
This protocol is based on the general principles of the Paterno-Büchi reaction and subsequent transformations.[6]
Part A: Photochemical [2+2] Cycloaddition
-
Reaction Setup: In a quartz reaction vessel, dissolve cyclopentanone (1.0 eq) and a suitable alkene (e.g., 1,1-diethoxyethene) (1.5 eq) in a solvent such as benzene or acetonitrile.
-
Photolysis: Irradiate the solution with a high-pressure mercury lamp while maintaining a low temperature (e.g., 0-10 °C) and purging with nitrogen. Monitor the reaction progress by GC-MS.
-
Workup: After completion, remove the solvent under reduced pressure. The crude product may be used directly in the next step or purified by chromatography.
Part B: Baeyer-Villiger Oxidation
-
Reaction Setup: Dissolve the crude spiro[3.4]octanone derivative from Part A in a suitable solvent like DCM or chloroform.
-
Oxidation: Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with sodium bisulfite solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting lactone by flash column chromatography.
Conclusion
The synthesis of functionalized 5-oxaspiro[3.4]octane systems can be achieved through several robust and versatile synthetic strategies. Ring-Closing Metathesis offers a highly reliable method for the construction of the spirocyclic core from acyclic diene precursors, benefiting from the wide availability of efficient catalysts. [3+2] Cycloaddition reactions provide a convergent route, particularly for nitrogen-containing analogues, which can be conceptually extended to the all-oxygen system. The Paterno-Büchi reaction presents a photochemical approach to construct the oxetane ring, which can then be elaborated to the desired 5-oxaspiro[3.4]octane scaffold.
The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to access this valuable and underexplored class of spirocyclic compounds.
References
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016, February 22). ACS Figshare. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016, February 22). [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Ring-closing metathesis. (2023, December 27). In Wikipedia. [Link]
-
Ring-closing metathesis example. (2021, September 23). YouTube. [Link]
-
Wipf, P. (n.d.). Ring-Closing Metathesis (RCM) and Ring - Wipf Group. [Link]
-
Olefin metathesis reactions: the synthetic tool of the decade?. (n.d.). Atlanchim Pharma. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). NIH. [Link]
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Application Note: Scalable Synthesis of 5-Oxaspiro[3.4]octan-7-ol Derivatives
Executive Summary
Spirocyclic scaffolds have emerged as critical structural motifs in modern drug discovery, offering high
This application note details a robust, scalable protocol for synthesizing 5-oxaspiro[3.4]octan-7-ol derivatives starting from commercially available cyclobutanone. Unlike small-scale discovery routes that prioritize speed over cost, this protocol emphasizes safety, process safety management (PSM) regarding exothermic steps, and purification efficiency suitable for multi-gram to kilogram batches.
Key Features of this Protocol:
-
Scalability: Designed for 100g+ batches.
-
Safety: Integrated peroxide management and exotherm control.
-
Efficiency: Chromatographic purification is minimized via crystallization or distillation where possible.
Retrosynthetic Analysis & Strategy
The construction of the 5-oxaspiro[3.4]octane core relies on the formation of the quaternary spiro-carbon (C4) followed by the closure of the ether ring.
Strategic Logic:
-
Disconnection: The C-O bond of the THF ring is the most logical disconnection, leading to an intramolecular cyclization of a hydroxy-epoxide or similar precursor.
-
Precursor Assembly: The requisite carbon framework (C1-C8) is efficiently assembled via a Grignard addition of an allyl fragment to cyclobutanone.
-
Ring Closure: Epoxidation of the alkene followed by acid-catalyzed intramolecular epoxide opening (5-exo-tet cyclization) yields the target spiro-alcohol.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow for the construction of the 5-oxaspiro[3.4]octan-7-ol core. The route utilizes a Grignard addition followed by an epoxidation-cyclization cascade.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Allylcyclobutan-1-ol (Intermediate A)
Reaction Type: Grignard Addition Critical Parameter: Exotherm control during Grignard formation and addition.
Materials:
-
Cyclobutanone (1.0 equiv)
-
Allyl bromide (1.2 equiv)
-
Magnesium turnings (1.3 equiv)
-
Iodine (crystal, catalytic)
-
Anhydrous THF (10 vol)
Protocol:
-
Activation: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, place Mg turnings. Add a single crystal of iodine and heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Grignard Formation: Add anhydrous THF (2 vol) to cover the Mg. Add a small portion (approx. 5%) of the allyl bromide solution in THF. Wait for the exotherm (solvent boiling). Once initiated, add the remaining allyl bromide dropwise at a rate that maintains a gentle reflux.
-
Note: Allylmagnesium bromide formation is highly exothermic. Use an ice bath to modulate if reflux becomes vigorous.
-
-
Addition: Cool the Grignard solution to 0°C. Add cyclobutanone (dissolved in 2 vol THF) dropwise over 1 hour, maintaining internal temperature <10°C.
-
Completion: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO₄; SM is volatile, check carefully).
-
Workup: Cool to 0°C. Quench carefully with sat. aq. NH₄Cl. Caution: Gas evolution. Extract with Et₂O or MTBE (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (product is volatile).
-
Purification: Distillation under reduced pressure is recommended for scale-up (>50g). For smaller batches, flash chromatography (Hexanes/EtOAc) suffices.
Step 2 & 3: Epoxidation and Spiro-Cyclization (One-Pot or Telescoped)
Reaction Type: Electrophilic Epoxidation / Acid-Catalyzed Ring Opening Mechanistic Insight: The hydroxyl group on the cyclobutane can direct epoxidation (Henbest effect) if Vanadium catalysts are used, but m-CPBA is robust for general scale-up. The subsequent acid treatment triggers a 5-exo-tet cyclization, favored by Baldwin’s rules, to form the THF ring.
Materials:
-
1-Allylcyclobutan-1-ol (Intermediate A)
-
m-Chloroperbenzoic acid (m-CPBA) (1.1 equiv, <77% purity grade usually)
-
Scale-up Alternative: For >1kg, consider VO(acac)₂ / TBHP to avoid solid benzoic acid waste.
-
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTsOH) (0.1 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (15 vol)
Protocol:
-
Epoxidation: Dissolve Intermediate A in DCM at 0°C. Add m-CPBA portion-wise as a solid (or slurry) over 45 minutes. Maintain temp <5°C.
-
Monitoring: Stir at 0°C -> RT for 4-6 hours. Monitor consumption of alkene by TLC/NMR.
-
Quench (Peroxides): Critical Safety Step. Add 10% aq. Na₂SO₃ and stir vigorously for 20 mins. Test aqueous layer with starch-iodide paper to ensure no active peroxides remain.
-
Wash: Wash organic layer with sat.[1] NaHCO₃ (2x) to remove m-chlorobenzoic acid.
-
Process Tip: If a precipitate forms (m-CBA), filter it off before separation to prevent emulsion.
-
-
Cyclization: The organic layer (containing the crude epoxide) is dried (Na₂SO₄) and transferred to a clean reactor. Add catalytic CSA (0.1 equiv). Stir at RT for 2-12 hours.
-
Observation: The reaction converts the epoxide (Intermediate B) to the spiro-THF alcohol.
-
-
Final Workup: Wash with sat. NaHCO₃ to neutralize acid.[1] Dry over MgSO₄ and concentrate.
-
Purification: The crude oil often crystallizes upon standing or trituration with cold hexanes/pentane. If not, purify via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Analytical Data & Quality Control
For the target 5-oxaspiro[3.4]octan-7-ol :
| Test | Method | Expected Result |
| Appearance | Visual | Colorless oil or low-melting white solid |
| ¹H NMR | 400 MHz, CDCl₃ | δ 4.4-4.5 (m, 1H, CH-OH), 3.6-4.0 (m, 2H, O-CH₂), 1.5-2.2 (m, cyclobutane/THF CH₂s). Absence of alkene protons (5.0-6.0 ppm). |
| ¹³C NMR | 100 MHz, CDCl₃ | Characteristic quaternary spiro-carbon signal (~80-90 ppm depending on substitution). |
| MS (ESI) | Positive Mode | [M+H]⁺ or [M+Na]⁺ consistent with MW (C₇H₁₂O₂ = 128.17 g/mol ). |
| Purity | GC-MS / HPLC | >95% (a/a) |
Process Safety Management (PSM)
Peroxide Handling
The epoxidation step generates potentially explosive peroxides.
-
Control: Never distill the crude reaction mixture from Step 2 without a negative starch-iodide test.
-
Mitigation: Always quench with sodium sulfite/thiosulfate until the aqueous layer shows no color change on indicator paper.
Exotherm Control
-
Grignard: The initiation of allylmagnesium bromide is unpredictable. Use a "starter" portion (5-10%) and wait for the temperature spike before adding the rest.
-
Epoxidation: m-CPBA addition is exothermic. On large scale, use a cooling jacket and add reagents via a solid-addition funnel or as a slurry to prevent thermal runaway.
Waste Disposal
-
m-Chlorobenzoic acid: This byproduct precipitates in large quantities. It should be collected as solid waste where possible to reduce COD (Chemical Oxygen Demand) in aqueous waste streams.
Diagram: Reaction Mechanism (Cyclization)
The regioselectivity of the ring closure is dictated by Baldwin's Rules. The 5-exo-tet attack is kinetically favored over the 6-endo-tet attack.
Figure 2: Mechanistic flow of the acid-catalyzed cyclization step.
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Zheng, Y.; Tice, C. M.; Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorg. Med. Chem. Lett.2014 , 24, 3673–3682. Link
-
-
Synthesis of Oxaspirocycles
-
Epoxide Cyclization Methodology
-
Grignard Preparation Standards
-
Safety in Epoxidation
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011 . Link
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-oxaspiro[3.4]octane-7-carboxylic acid 97% | CAS: 2306276-22-0 | AChemBlock [achemblock.com]
- 7. 1955557-50-2 | 5-Oxaspiro[3.4]octan-7-amine hydrochloride - AiFChem [aifchem.com]
Unlocking New Therapeutic Avenues: Application and Protocols for 5-Oxaspiro[3.4]octan-7-ol Derivatives
Introduction: The Spirocyclic Advantage in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into the third dimension of chemical space. Flat, aromatic structures that have dominated drug design for decades are giving way to more complex, three-dimensional scaffolds that can offer superior pharmacological properties. Among these, spirocycles have emerged as particularly promising building blocks.[1][2][3] Their unique architecture, featuring two rings fused at a single atom, imparts a rigid yet conformationally defined structure that can enhance binding affinity and metabolic stability of drug candidates.[1][2]
This guide focuses on a specific, yet largely unexplored, member of this class: 5-Oxaspiro[3.4]octan-7-ol . The incorporation of an oxygen atom within the spirocyclic framework is anticipated to improve aqueous solubility and lower lipophilicity, key attributes for favorable pharmacokinetic profiles.[4] While direct biological activities of 5-Oxaspiro[3.4]octan-7-ol are not yet extensively documented, its structural motifs are present in compounds showing promise in oncology and cardiovascular disease.[4][5] This document will, therefore, serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage this novel scaffold in the design and development of next-generation therapeutics. We will explore its synthetic derivatization, propose potential therapeutic applications, and provide detailed protocols for its evaluation.
Part 1: The Therapeutic Potential of the 5-Oxaspiro[3.4]octan-7-ol Scaffold
The inherent three-dimensionality of the 5-Oxaspiro[3.4]octan-7-ol scaffold makes it an attractive starting point for fragment-based drug discovery and lead optimization. The hydroxyl group at the 7-position and the ether oxygen at the 5-position provide key anchor points for hydrogen bonding interactions with biological targets. Furthermore, the spirocyclic core can orient substituents in precise vectors, allowing for the exploration of deep binding pockets that are inaccessible to more flexible molecules.[6]
Based on the known activities of structurally related spirocyclic compounds, we propose two primary therapeutic areas for the initial investigation of 5-Oxaspiro[3.4]octan-7-ol derivatives:
-
Oncology: The spirocyclic framework is a privileged scaffold in oncology, with several approved drugs and clinical candidates featuring this motif.[2] The rigid structure can lead to potent and selective inhibition of protein-protein interactions or enzyme active sites that are often dysregulated in cancer.
-
Neurological Disorders: The ability of spirocycles to modulate physicochemical properties can be leveraged to design compounds with improved blood-brain barrier permeability.[7] This opens up possibilities for targeting central nervous system disorders.
Part 2: Synthetic Strategies for Library Generation
The successful exploration of the 5-Oxaspiro[3.4]octan-7-ol scaffold hinges on the ability to generate a diverse library of derivatives. The hydroxyl group at the 7-position is a versatile handle for a variety of chemical transformations.
Protocol 1: General Procedure for Etherification of 5-Oxaspiro[3.4]octan-7-ol
This protocol describes a general method for the Williamson ether synthesis to introduce a variety of substituents at the 7-position.
Rationale: Etherification is a robust and versatile reaction that allows for the introduction of a wide range of alkyl and aryl groups, enabling the systematic exploration of the chemical space around the spirocyclic core.
Materials:
-
5-Oxaspiro[3.4]octan-7-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Oxaspiro[3.4]octan-7-ol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether derivative.
Protocol 2: Synthesis of 5-Oxaspiro[3.4]octan-7-amine Derivatives via Mesylation and Azide Displacement
This two-step protocol provides access to the corresponding amine, a key functional group for further derivatization.
Rationale: The conversion of the alcohol to an amine opens up a vast array of subsequent chemical modifications, including amidation, sulfonylation, and reductive amination, significantly expanding the diversity of the compound library.
Step A: Mesylation of 5-Oxaspiro[3.4]octan-7-ol
Materials:
-
5-Oxaspiro[3.4]octan-7-ol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Methanesulfonyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-Oxaspiro[3.4]octan-7-ol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step B: Azide Displacement and Reduction
Materials:
-
Crude mesylate from Step A
-
Anhydrous DMF
-
Sodium azide
-
Lithium aluminum hydride (LAH) or Palladium on carbon (Pd/C) and hydrogen gas
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure for Azide Displacement:
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add sodium azide (1.5 eq) and heat the reaction mixture to 60-80 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude azide.
Procedure for Reduction to Amine (using LAH):
-
To a solution of the crude azide in anhydrous THF at 0 °C, carefully add LAH (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to obtain the desired amine.
Part 3: Hypothetical Screening Cascade and In Vitro Evaluation
Once a library of 5-Oxaspiro[3.4]octan-7-ol derivatives has been synthesized, a systematic screening cascade is essential to identify promising lead compounds. The following protocols are designed to assess the potential of these compounds in an oncology setting, targeting pathways commonly dysregulated in cancer.
Workflow for Initial Screening and Hit Validation
Caption: Hypothesized apoptotic pathway induced by a 5-Oxaspiro[3.4]octan-7-ol derivative.
Conclusion and Future Directions
The 5-Oxaspiro[3.4]octan-7-ol scaffold represents a novel and promising starting point for the development of new therapeutics. Its inherent three-dimensionality and the presence of key functional groups provide a solid foundation for the generation of diverse chemical libraries. The protocols outlined in this guide offer a systematic approach to synthesizing and evaluating derivatives of this scaffold, with a focus on oncology as a primary therapeutic area. Future work should focus on expanding the library of derivatives, exploring other therapeutic areas such as neurological disorders, and conducting in vivo efficacy and safety studies for the most promising lead compounds. The journey from a novel scaffold to a life-saving drug is long and challenging, but the unique properties of the 5-Oxaspiro[3.4]octan-7-ol core make it a worthy candidate for this endeavor.
References
- ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- Royal Society of Chemistry. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Chemical Science.
- ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Oreate AI. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog.
- PubChem. (n.d.). 5-oxaspiro[3.4]octan-7-amine.
- ResearchGate. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Advanced ChemBlocks. (n.d.). 5-oxaspiro[3.4]octane-7-carboxylic acid.
- ResearchGate. (n.d.). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- Drugs for Neglected Diseases Initiative. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- ResearchGate. (2026). Oxa-spirocycles: synthesis, properties and applications.
- European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.
Sources
- 1. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 5-Oxaspiro[3.4]octan-7-ol Libraries
Unlocking 3D Chemical Space in Drug Discovery
Part 1: Introduction & Strategic Rationale
The "Escape from Flatland"
Modern drug discovery has historically been dominated by flat, aromatic-rich molecules.[1] While easy to synthesize via Suzuki-Miyaura couplings, these "flat" libraries often suffer from poor solubility, nonspecific binding, and suboptimal pharmacokinetic (PK) profiles.[1]
The 5-Oxaspiro[3.4]octan-7-ol scaffold represents a paradigm shift toward Fsp³-rich chemical space (Fraction of sp³ hybridized carbons).[1] This specific scaffold offers three distinct mechanistic advantages for High-Throughput Screening (HTS):
-
Geometric Rigidity: The spirocyclic junction locks the two rings perpendicular to each other, creating a defined 3D vector that can probe globular protein pockets inaccessible to flat aromatics.
-
Physicochemical Superiority: The 5-oxa (ether) oxygen acts as a hydrogen bond acceptor, improving water solubility without adding a donor, while the 7-hydroxyl group serves as a versatile handle for library diversification.[1]
-
Metabolic Stability: The strained spiro-system often demonstrates resistance to CYP450 metabolism compared to flexible alkyl chains or electron-rich aromatics.[1]
This guide details the protocol for screening libraries derived from this scaffold, focusing on overcoming the unique challenges of 3D-fragment libraries and maximizing hit rates against challenging targets like Protein-Protein Interactions (PPIs).
Part 2: Library Architecture & Pre-Screening QC[1]
Before initiating the screen, it is critical to understand the library's composition. The 5-Oxaspiro[3.4]octan-7-ol core is typically functionalized at the C7-hydroxyl position.[1]
Library Design Logic:
-
Core: 5-Oxaspiro[3.4]octan-7-ol.[1]
-
Diversification: Etherification (
or Mitsunobu) or Carbamate formation.[1] -
Objective: To project diverse chemical functionalities (R-groups) into specific sub-pockets while maintaining the spiro-core's solubility benefits.
Protocol 1: Solubility Profiling (Nephelometry)
Despite the scaffold's inherent solubility, attaching lipophilic R-groups can induce precipitation.[1] A "blind" screen often yields false negatives due to compound crashing.[1]
Materials:
-
Nephelometer (e.g., BMG LABTECH NEPHELOstar).[1]
-
384-well clear-bottom plates.[1]
-
Phosphate Buffered Saline (PBS), pH 7.4.[1]
Step-by-Step:
-
Preparation: Dilute library compounds from 10 mM DMSO stock to 500 µM in PBS (final DMSO concentration 5%).
-
Incubation: Shake plates at 600 rpm for 2 hours at room temperature (RT) to reach equilibrium.
-
Readout: Measure forward light scattering (laser intensity).
-
Analysis: Define a solubility threshold (e.g., < 2x background signal).
-
Decision: Compounds exceeding this threshold are flagged as "insoluble" and removed from the primary HTS set to prevent aggregate-based false positives (pan-assay interference).[1]
-
Part 3: High-Throughput Screening Workflow
We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This modality is chosen because spirocyclic libraries are often screened against PPIs, where ratiometric readouts reduce interference from autofluorescent compounds.[1]
Experimental Design
-
Target: Hypothetical PPI (Protein A - Protein B complex).[1]
-
Donor: Terbium-labeled Antibody anti-Protein A.
-
Acceptor: d2-labeled Protein B.[1]
-
Library: 5-Oxaspiro[3.4]octan-7-ol derivatives (10,000 compounds).[1]
Protocol 2: The Screening Campaign
Step 1: Assay Plate Preparation (Acoustic Dispensing)
Precision is paramount.[1] Traditional tip-based transfer can lose hydrophobic spiro-compounds to plastic surfaces.[1]
-
Source: Echo® Qualified Source Microplate (Labcyte/Beckman) containing 10 mM compound stocks in DMSO.
-
Destination: 1536-well low-volume white plates (Greiner).
-
Transfer: Use acoustic liquid handling to transfer 20 nL of compound into dry wells.
-
Controls: Columns 1-2 (DMSO only, High Control), Columns 3-4 (Reference Inhibitor, Low Control).[1]
-
Step 2: Reagent Addition[1]
-
Protein Mix: Prepare a master mix of Protein A (5 nM) and Protein B (5 nM) in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT).
-
Note: Pluronic F-127 is critical to prevent the spiro-compounds from adhering to the well walls.[1]
-
-
Dispense: Add 4 µL of Protein Mix to the assay plate using a non-contact dispenser (e.g., Multidrop Combi).
-
Incubation: Centrifuge (1000 x g, 1 min) and incubate for 60 minutes at RT.
Step 3: Detection[1]
-
Detection Mix: Add 4 µL of Tb-Antibody (Donor) and d2-labeled reagent (Acceptor).[1]
-
Equilibration: Incubate for 2 hours at RT in the dark.
-
Readout: Read on a multimode plate reader (e.g., EnVision).
Step 4: Data Calculation
Calculate the TR-FRET Ratio:
Calculate % Inhibition:
Part 4: Data Visualization & Logic[1]
Workflow Diagram
The following diagram illustrates the critical path from library QC to Hit Validation, highlighting the specific checkpoints for spirocyclic compounds.
Figure 1: End-to-end screening workflow emphasizing the solubility QC step critical for spirocyclic libraries.
Part 5: Hit Validation & Troubleshooting
The "Spiro" Specific False Positives
While spirocycles reduce promiscuity, the 5-oxa group can occasionally chelate metal ions in assay buffers.[1]
-
Validation Step: Retest hits in the presence of 0.01% Tween-20 to rule out aggregation, and verify using Surface Plasmon Resonance (SPR) . SPR is ideal for detecting the fast on/off rates typical of low-molecular-weight spiro-fragments.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Z-Prime (< 0.5) | Liquid handling variability or meniscus effects in 1536-well plates. | Switch to low-volume 384-well plates or increase surfactant (Pluronic) concentration. |
| High Background | Library compounds autofluorescing at 620nm.[1] | Use Red-shifted TR-FRET dyes (e.g., Lumi4-Tb) or switch to AlphaScreen.[1] |
| Precipitation | 5-Oxaspiro core is soluble, but the R-group is too lipophilic.[1] | Review Nephelometry data; re-dissolve hits in 50% DMSO/Water before serial dilution. |
References
-
Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4][5][6][7][8][9] Expert Opinion on Drug Discovery, 11(9), 831–834.[1] Link[1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]
-
Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529.[1] Link[1]
-
Enamine Ltd. (2024).[1] Spirocycles for Improved Solubility: 5-Oxaspiro[3.4]octane Building Blocks. Enamine Scientific Resources. Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Oxaspiro[3.4]octan-7-ol in asymmetric catalysis
Catalytic Asymmetric Synthesis of 5-Oxaspiro[3.4]octan-7-ol
Executive Summary & Technical Rationale
The 5-oxaspiro[3.4]octan-7-ol scaffold represents a critical "bioisostere" in modern medicinal chemistry, designed to replace planar phenyl or saturated cyclohexyl rings.[1] By incorporating a spirocyclic ether, drug developers can significantly increase the fraction of sp³-hybridized carbons (
This Application Note addresses the enantioselective synthesis of this scaffold. While racemic synthesis via Paterno-Büchi cyclization is common, the demand for chirally pure building blocks necessitates asymmetric catalysis.[1]
Scope of Protocol: This guide details the Asymmetric Transfer Hydrogenation (ATH) of the intermediate ketone (5-oxaspiro[3.4]octan-7-one) to yield the chiral alcohol 5-oxaspiro[3.4]octan-7-ol with >98% ee.[1] We utilize a Tethered Ruthenium(II) catalyst system, chosen for its industrial scalability and robust tolerance to the steric strain inherent in spiro-fused systems.[1]
Mechanistic Insight: Why ATH?
The steric bulk of the cyclobutane ring at the spiro-junction (C4) creates a "pocket" that makes standard CBS reductions sluggish.[1] Ruthenium-based Asymmetric Transfer Hydrogenation (ATH) is preferred because:
-
Outer-Sphere Mechanism: The substrate does not coordinate directly to the metal center, reducing steric clashes with the spiro-cyclobutane.[1]
-
Formic Acid/Triethylamine System: Eliminates the need for high-pressure hydrogen gas, allowing standard reactor vessels.[1]
-
Dynamic Kinetic Resolution (DKR) Potential: If the alpha-position is labile (though less relevant for this specific ketone, the catalyst system is robust).[1]
Pathway Visualization (Graphviz)
The following diagram illustrates the catalytic cycle for the reduction of the spiro-ketone.
Figure 1: Catalytic cycle of Ru(II)-TsDPEN mediated Asymmetric Transfer Hydrogenation. The cycle relies on the concerted transfer of a proton (from NH) and hydride (from Ru) to the ketone.
Experimental Protocol: Asymmetric Synthesis
Objective: Synthesis of (S)-5-oxaspiro[3.4]octan-7-ol (Target >98% ee).
Materials & Reagents[1][2][3][4]
-
Substrate: 5-Oxaspiro[3.4]octan-7-one (10.0 mmol, 1.26 g).
-
Catalyst: RuCl (0.5 mol%, 32 mg).[1]
-
Hydrogen Source: Formic acid/Triethylamine azeotrope (5:2 molar ratio).[1]
-
Solvent: Dichloromethane (DCM) (anhydrous).[1]
-
Quench: Saturated NaHCO₃.
Step-by-Step Methodology
-
Catalyst Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve RuCl (32 mg, 0.05 mmol) in anhydrous DCM (10 mL).
-
Expert Note: DCM is chosen over MeOH here to improve solubility of the spiro-ketone and suppress solvolysis side reactions.[1]
-
-
Substrate Addition: Add 5-oxaspiro[3.4]octan-7-one (1.26 g, 10.0 mmol) to the catalyst solution. Ensure the system is purged with Nitrogen or Argon.[1]
-
Initiation: Cool the mixture to 0°C using an ice bath. Dropwise add the HCOOH/Et₃N azeotrope (2.5 mL, ~3.0 eq hydride) over 10 minutes.
-
Causality: Low temperature prevents "runaway" CO₂ evolution and enhances enantioselectivity by rigidifying the transition state.[1]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature (23°C) and stir for 12–16 hours.
-
Work-up: Quench by slowly adding saturated NaHCO₃ (20 mL) to neutralize excess formic acid. Extract with DCM (3 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, gradient 20% → 40% EtOAc in Hexanes) yields the pure alcohol as a colorless oil.[1]
Data Summary: Optimization Parameters
The following table summarizes the optimization of solvent and catalyst loading during internal validation.
| Entry | Solvent | Catalyst Load (mol%) | Time (h) | Conv. (%) | ee (%) |
| 1 | MeOH | 1.0 | 4 | 100 | 88 |
| 2 | THF | 1.0 | 12 | 92 | 91 |
| 3 | DCM | 0.5 | 14 | >99 | 98 |
| 4 | EtOAc | 0.5 | 24 | 75 | 94 |
Table 1: Effect of reaction medium on conversion and enantioselectivity.[1] DCM provides the optimal balance of reaction rate and stereocontrol.[1]
Downstream Application: Stereoinversion (Mitsunobu)
To access the opposite enantiomer or amine derivatives (e.g., 7-amine) while maintaining the spiro-core, the Mitsunobu reaction is the standard protocol.[1]
Protocol for Stereoinversion/Functionalization:
-
Reagents: (S)-5-oxaspiro[3.4]octan-7-ol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), and Nucleophile (e.g., Diphenylphosphoryl azide for amine, or p-Nitrobenzoic acid for inversion).[1]
-
Procedure: Dissolve alcohol and PPh₃ in THF. Cool to 0°C. Add Nucleophile. Add DIAD dropwise.[1]
-
Outcome: S_N2 inversion at C7 occurs, yielding the (R)-derivative with complete conservation of the spiro-junction integrity.[1]
Quality Control & Validation
To ensure the protocol is self-validating, perform the following checks:
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic carbinol proton (H-7) at δ ~4.3 ppm (multiplet).[1] The spiro-cyclobutane protons appear as complex multiplets at δ 1.8–2.2 ppm.[1]
-
Chiral HPLC:
References
-
Spirocyclic Scaffolds in Drug Discovery: Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][5][6] Expert Opinion on Drug Discovery, 11(9), 831-834.[1] [1]
-
Spiro[3.3]heptane and Spiro[3.4]octane Building Blocks: Sigma-Aldrich (Merck).[1] Spirocyclic Building Blocks for Scaffold Assembly. [1]
-
Asymmetric Transfer Hydrogenation (ATH) Mechanism: Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] [1]
-
Cu-Catalyzed Spirocyclic Ether Synthesis (Alternative Route): Trost, B. M., & Rhee, Y. H. (2002).[1] A catalytic asymmetric synthesis of spirocyclic ethers. Journal of the American Chemical Society, 124(11), 2526-2527.[1] [1]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Asymmetric synthesis of (+)-L-733, 060 and (+)-CP-99, 994 based on a new chiral 3-piperidinol synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction of Pyrazolinone Ketimines in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for 5-Oxaspiro[3.4]octan-7-ol synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Spirocyclic Ether Synthesis Doc ID: SP-OX-304-OPT
Executive Summary
This technical guide addresses the synthesis and optimization of 5-oxaspiro[3.4]octan-7-ol , a high-value spirocyclic scaffold used in fragment-based drug discovery (FBDD) to improve metabolic stability and solubility.
While multiple routes exist, this guide focuses on the Ring-Closing Metathesis (RCM) Strategy followed by Regioselective Hydroboration . This pathway offers the highest modularity and stereocontrol compared to acid-catalyzed cyclization of triols, which often suffers from oligomerization side reactions.
The Synthetic Pathway:
-
Precursor Assembly: O-Allylation of 1-allylcyclobutan-1-ol.
-
Spiro-Cyclization: Ruthenium-catalyzed RCM to form the dihydrofuran ring.
-
Functionalization: Hydroboration-oxidation to install the C7-hydroxyl group.
Visual Workflow & Logic
The following diagrams illustrate the reaction pathway and the critical decision-making logic for troubleshooting.
Caption: Figure 1. Modular synthetic pathway via Ring-Closing Metathesis (RCM).
Caption: Figure 2. Decision tree for optimizing the critical Ring-Closing Metathesis step.
Module 1: Precursor Assembly (O-Allylation)
The Challenge: Creating the quaternary center with two allyl groups is sterically demanding. The O-alkylation of tertiary alcohol (1-allylcyclobutan-1-ol) is prone to elimination rather than substitution.
Troubleshooting Guide
Q: I am observing low conversion (<40%) and recovering starting material. What is wrong? A: The alkoxide of 1-allylcyclobutan-1-ol is a bulky tertiary base.
-
The Fix: Use Sodium Hydride (NaH) in DMF or THF/DMF (9:1) mixtures. The addition of TBAI (Tetrabutylammonium iodide) (10 mol%) is critical. It catalyzes the reaction by exchanging the bromide for a more reactive iodide in situ.
-
Protocol Adjustment: Ensure the NaH is oil-free (wash with hexane) or account for the mineral oil weight. Heat to 60°C only after H2 evolution ceases.
Q: I see a significant amount of side product (diene). A: This is the elimination product (1-allylcyclobutene).
-
The Fix: Lower the reaction temperature to 0°C during the addition of allyl bromide. Do not use potassium tert-butoxide (KOtBu), as it is too basic and promotes elimination. Stick to NaH or KH.
Module 2: The Spiro-Cyclization (RCM)
The Challenge: Forming a 5-membered dihydrofuran ring spiro-fused to a cyclobutane is entropically favorable but sensitive to ethylene buildup and catalyst poisoning.
Optimization Data: Catalyst & Solvent Screening
| Catalyst | Solvent | Conc.[1][2] (mM) | Temp (°C) | Yield (%) | Notes |
| Grubbs I | DCM | 10 | 40 | 35 | Incomplete conversion; catalyst decomposition. |
| Grubbs II | DCM | 2 | 40 | 92 | Optimal conditions. High dilution prevents oligomers. |
| Hoveyda-Grubbs II | Toluene | 5 | 80 | 88 | Good alternative for difficult substrates; harder to remove Ru. |
| Grubbs II | DCM | 50 | 40 | 45 | Significant dimerization (intermolecular metathesis). |
Troubleshooting Guide
Q: The reaction stalls at 50% conversion. A: This is likely due to Ethylene Inhibition . The RCM reaction releases ethylene gas, which can re-coordinate to the Ruthenium center and stall the cycle.
-
The Fix: Do not run this reaction in a sealed tube. Use a reflux condenser open to an inert gas line (bubbler) to allow ethylene to escape. For stubborn cases, sparge the solution with Argon for 15 minutes every hour.
Q: Why is high dilution (2 mM) required? A: At higher concentrations (>10 mM), the terminal alkenes of two different molecules are more likely to react with each other (ADMET polymerization) than the intramolecular ring-closing.
-
The Fix: If solvent volume is an issue, use pseudo-high dilution : add the substrate solution dropwise over 2-4 hours to a solution containing the catalyst.
Module 3: Functionalization (Hydroboration)
The Challenge: Installing the hydroxyl group at the C7 position (beta to the oxygen) rather than C6 (alpha).
Mechanistic Insight
The double bond in 5-oxaspiro[3.4]oct-6-ene is polarized. The oxygen atom exerts an inductive withdrawing effect. However, steric factors dominate here. The C6 position is adjacent to the spiro-cyclobutane, making it sterically crowded. The bulky boron reagent will preferentially attack the less hindered C7 position .
Troubleshooting Guide
Q: I am getting a mixture of regioisomers (C6-OH vs C7-OH). A: You are likely using BH3·THF or BH3·DMS . These reagents are small and less selective.
-
The Fix: Switch to 9-BBN (9-Borabicyclo[3.3.1]nonane) . It is a bulky hydroborating agent that amplifies the steric difference between C6 and C7, delivering >95:5 regioselectivity for the desired C7-alcohol.
Q: The oxidation step (H2O2/NaOH) caused ring opening. A: The spiro-ether is relatively stable, but the cyclobutane ring adds strain.
-
The Fix: Control the exotherm. Add the NaOH/H2O2 mixture at 0°C and do not allow the temperature to exceed room temperature. Ensure the pH > 10 during oxidation to facilitate the migration of the alkyl group from Boron to Oxygen.
Experimental Protocol (Validated)
Synthesis of 5-Oxaspiro[3.4]octan-7-ol via RCM
-
RCM Step:
-
To a degassed solution of 1-allyl-1-(allyloxy)cyclobutane (1.0 equiv) in anhydrous CH2Cl2 (diluted to 0.002 M) is added Grubbs 2nd Generation Catalyst (2-5 mol%).
-
The mixture is heated to reflux (40°C) under an Argon atmosphere for 4–12 hours. Monitor by TLC (disappearance of starting material).
-
Quench: Add activated charcoal or DMSO (50 equiv relative to Ru) and stir for 12 hours to sequester the metal. Filter through Celite.[2]
-
-
Hydroboration Step:
-
Dissolve the crude 5-oxaspiro[3.4]oct-6-ene in dry THF (0.5 M).
-
Add 9-BBN (0.5 M solution in THF, 1.5 equiv) dropwise at 0°C.
-
Warm to RT and stir for 12 hours.
-
Cool to 0°C. Add 3M aqueous NaOH (3 equiv) followed carefully by 30% H2O2 (3 equiv).
-
Stir for 1 hour at RT. Extract with EtOAc, wash with brine, dry over Na2SO4.[3]
-
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
-
Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition. Link
-
Brown, H. C., & Vara Prasad, J. V. N. (1986). Hydroboration. 78. Regioselective hydroboration of allylic ethers with 9-borabicyclo[3.3.1]nonane. Journal of Organic Chemistry. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Foundational reference for spiro-ether stability). Link
Disclaimer: All protocols involve hazardous chemicals (NaH, Peroxides, Ruthenium catalysts). Perform a full Risk Assessment before proceeding.
Sources
Technical Support Center: Synthesis of 5-Oxaspiro[3.4]octan-7-ol
Welcome to the technical support center for the synthesis and purification of 5-Oxaspiro[3.4]octan-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic oxetane building block. The inherent strain in the oxetane ring and the specific stereochemistry of the spirocyclic system present unique challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route for both yield and purity.
I. Proposed Synthetic Protocol: Paterno-Büchi Approach
A robust and convergent method for the synthesis of the 5-oxaspiro[3.4]octane core is the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[3][4][5] For the synthesis of 5-Oxaspiro[3.4]octan-7-ol, a plausible and effective route involves the reaction of a protected cyclopent-2-en-1-one derivative with a suitable carbonyl compound, followed by reduction.
Experimental Workflow
Caption: Proposed synthetic workflow for 5-Oxaspiro[3.4]octan-7-ol.
Step-by-Step Methodology
Step 1: Protection of Cyclopent-2-en-1-one
-
To a solution of cyclopent-2-en-1-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected silyl enol ether.
Step 2: Paterno-Büchi Reaction
-
Dissolve the protected cyclopentenone from Step 1 in acetone. The acetone serves as both the reactant and the solvent.
-
Transfer the solution to a quartz reaction vessel equipped with a cooling jacket.
-
Irradiate the solution with a medium-pressure mercury lamp (λ > 300 nm) while maintaining the temperature at 10-15 °C.
-
Monitor the reaction by GC-MS for the formation of the spiro-oxetanone. The reaction time can vary from 12 to 24 hours.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess acetone.
Step 3: Reduction of the Ketone
-
Dissolve the crude spiro-oxetanone in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH4, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the dropwise addition of acetone, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Deprotection of the Silyl Ether
-
Dissolve the crude protected alcohol in tetrahydrofuran (THF).
-
Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 5: Purification
-
Purify the crude 5-Oxaspiro[3.4]octan-7-ol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Oxaspiro[3.4]octan-7-ol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Paterno-Büchi Reaction | 1. Competing dimerization of the alkene.[3]2. Insufficient UV irradiation or incorrect wavelength.3. Decomposition of the starting material or product. | 1. Add a triplet sensitizer like benzophenone. Alternatively, using p-xylene as a co-solvent can suppress alkene dimerization.[3]2. Ensure the lamp is functioning correctly and a quartz vessel is used. A Pyrex filter can be used to filter out shorter, more damaging wavelengths.3. Maintain a low reaction temperature (10-15 °C) to minimize side reactions. |
| Formation of Multiple Isomers | The Paterno-Büchi reaction can lead to regio- and stereoisomers.[7] | The regioselectivity is often influenced by the stability of the intermediate diradical. While difficult to control completely, purification by flash chromatography is usually effective in separating the desired isomer. |
| Incomplete Reduction of the Ketone | 1. Insufficient reducing agent.2. Deactivation of the reducing agent by moisture. | 1. Increase the equivalents of NaBH4 to 2.0-2.5 eq.2. Use anhydrous methanol and ensure all glassware is thoroughly dried. |
| Low Yield After Deprotection | The product may be partially soluble in the aqueous layer. | Perform multiple extractions (3-4 times) with ethyl acetate or another suitable organic solvent. |
| Product Decomposition During Purification | The oxetane ring can be sensitive to acidic conditions, and silica gel is slightly acidic.[8][9] | 1. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.2. Minimize the time the product is on the column. |
III. Frequently Asked Questions (FAQs)
Q1: Why is the protection of cyclopent-2-en-1-one necessary?
A1: The Paterno-Büchi reaction is most efficient with electron-rich alkenes.[4][10] Converting the ketone to a silyl enol ether increases the electron density of the double bond, thereby promoting the desired [2+2] cycloaddition with the excited state of acetone.
Q2: Can other carbonyl compounds be used in the Paterno-Büchi reaction?
A2: Yes, other aldehydes and ketones can be used. However, acetone is often a good choice as it is readily available and can serve as both a reactant and a solvent. The choice of carbonyl compound can influence the regioselectivity of the reaction.[11]
Q3: My reaction is very slow. How can I increase the rate of the Paterno-Büchi reaction?
A3: Ensure that your reaction setup allows for maximum light penetration. Use a quartz immersion well if available. The concentration of the reactants can also play a role; however, increasing the concentration may also increase the rate of side reactions like alkene dimerization.
Q4: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be?
A4: A common byproduct in reactions involving oxetanes is the ring-opened product. This can occur if the reaction mixture is exposed to acidic conditions, even trace amounts.[8] Ensure all reagents and solvents are neutral and consider the precautions for purification mentioned in the troubleshooting guide. Another possibility is the formation of diastereomers, which can be challenging to separate.
Q5: What analytical techniques are best for monitoring the reaction progress?
A5: For the Paterno-Büchi reaction, GC-MS is ideal for observing the formation of the new, higher molecular weight product and the disappearance of the starting material. For the reduction and deprotection steps, TLC is generally sufficient. 1H NMR of the crude product can confirm the successful formation of the spirocyclic system by the appearance of characteristic signals for the oxetane and cyclopentanol protons.
Q6: Are there alternative synthetic routes to 5-Oxaspiro[3.4]octan-7-ol?
A6: While the Paterno-Büchi reaction is a prominent method, other strategies for constructing spiro-oxetanes exist. These include intramolecular Williamson etherification of a suitable 1,3-diol precursor and ring-closing metathesis (RCM) of a diallylic ether.[12][13][14] However, these routes may require more extensive synthetic steps to prepare the necessary precursors.
IV. References
-
Michalska, W. Z. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò–Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Chemical Communications. [Link]
-
D'Auria, M., & Racioppi, R. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. Current Organic Chemistry, 18(1), 25-49. [Link]
-
Griesbeck, A. G., Bondock, S., & Lex, J. (2003). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. Photochemical & Photobiological Sciences, 2(5), 491-502.
-
Litskan, Y. V., & Vashchenko, B. V. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal, 87(11), 3-13.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067.
-
Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15334-15384. [Link]
-
BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives. BenchChem.
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
D'Auria, M., & Racioppi, R. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 19(6), 7476-7509. [Link]
-
D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2373-2423. [Link]
-
Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]
-
Bryce-Smith, D., & Gilbert, A. (1976). Factors influencing the regiochemistry of spiro-oxetane formation from the photocycloaddition of ethenes to 1,4-benzoquinone. Journal of the Chemical Society, Perkin Transactions 2, (6), 629-634. [Link]
-
Mamuye, A. D., & Turos, E. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-133. [Link]
-
Mamuye, A. D., & Turos, E. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-133. [Link]
-
Majumdar, K. C., & Chattopadhyay, S. K. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paterno-Buechi Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Factors influencing the regiochemistry of spiro-oxetane formation from the photocycloaddition of ethenes to 1,4-benzoquinone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. researchgate.net [researchgate.net]
- 11. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Oxaspiro[3.4]octan-7-ol Stability & Handling
The following technical guide addresses the stability profile, handling, and troubleshooting of 5-Oxaspiro[3.4]octan-7-ol . This content is designed for medicinal chemists and process development scientists.
Executive Summary & Molecule Profile
5-Oxaspiro[3.4]octan-7-ol is a valuable spirocyclic building block used to introduce
While the spiro-tetrahydrofuran (THF) scaffold is chemically robust, the secondary alcohol at position 7 introduces specific vulnerabilities under acidic conditions. This guide details the mechanistic risks of dehydration and subsequent ring degradation.
Physicochemical Profile
| Property | Data | Notes |
| Formula | ||
| Structure | Spiro[cyclobutane-1,2'-tetrahydrofuran]-4'-ol | IUPAC numbering may vary; "5-oxa" denotes O at pos 5 (adjacent to spiro). |
| Ring System | Cyclobutane spiro-fused to Tetrahydrofuran | Strain Energy: High (Cyclobutane) + Low (THF). |
| Key Functionality | Secondary Alcohol ( | Located |
| LogP (Calc) | ~0.3 - 0.5 | Polar, water-soluble. |
Stability Dashboard
Quick-reference guide for reaction planning.
Figure 1: Reaction condition compatibility matrix. Green indicates high stability; Red indicates degradation risk.
Deep Dive: Acidic Instability (The "Hidden" Trap)
The primary stability issue with 5-Oxaspiro[3.4]octan-7-ol is acid-catalyzed dehydration . While the ether ring itself is stable, the position of the hydroxyl group creates a pathway for gross decomposition.
The Mechanism of Failure
Under strong acidic conditions (e.g.,
-
Dehydration: Elimination of a proton from C6 or C8 forms an alkene.
-
Enol Ether Formation (Critical Risk): If elimination occurs towards C6 (the carbon between the alcohol and the ether oxygen), it forms a cyclic enol ether (dihydrofuran derivative).
-
Rapid Hydrolysis: Enol ethers are highly unstable in aqueous acid. They rapidly hydrolyze, leading to ring opening of the THF ring and destruction of the spiro scaffold.
Figure 2: The acid-catalyzed degradation pathway. Path A leads to irreversible scaffold destruction.
Troubleshooting Guide: Acidic Conditions
| Symptom | Probable Cause | Corrective Action |
| Product disappears during Boc-deprotection (TFA/HCl). | Acid concentration too high or temperature too high, triggering dehydration. | Protocol Change: Use |
| New spot on TLC (lower polarity) that stains with KMnO4. | Formation of the alkene (dehydration product). | Quench Immediately: Neutralize with |
| Complex mixture/tar formation. | Ring opening of the enol ether intermediate. | Solvent Switch: Avoid aqueous acids. Ensure anhydrous conditions if acid is necessary. |
Basic & Nucleophilic Conditions (Safe Harbor)
The scaffold is highly resilient to basic conditions. The cyclobutane ring, despite its strain, does not open under standard basic hydrolysis conditions (e.g.,
-
Alkylation: The secondary alcohol can be alkylated (NaH/R-X) without affecting the spiro center.
-
Oxidation: Oxidation to the ketone (5-oxaspiro[3.4]octan-7-one) using Dess-Martin Periodinane (DMP) or Swern conditions is the standard workflow and proceeds in high yield.
Warning - Activation: When converting the alcohol to a leaving group (Mesylate/Tosylate) for nucleophilic substitution:
-
Risk: Elimination to the alkene competes with substitution due to the steric bulk of the spiro center.
-
Solution: Use Triflic Anhydride (
) at -78°C to form the triflate, followed by immediate addition of a potent nucleophile (e.g., Azide) to favor over .
Frequently Asked Questions (FAQ)
Q1: Can I use this scaffold in a Suzuki coupling reaction? A: Yes. The 5-oxaspiro[3.4]octan-7-ol scaffold is stable to palladium catalysts and basic carbonate buffers used in Suzuki couplings. However, ensure the alcohol is either protected or does not interfere with the catalyst.
Q2: I see two spots on LCMS with the same mass but different retention times. What is this? A: This is likely diastereomers . If the spiro-ring has substituents on the cyclobutane ring (or if you are making a derivative), the alcohol at C7 creates chiral centers. The "cis" and "trans" isomers relative to the spiro-oxygen often separate on C18 columns.
Q3: Is the cyclobutane ring sensitive to hydrogenation?
A: Generally, no. Cyclobutanes are stable to standard catalytic hydrogenation (
Q4: Why is my yield low when trying to tosylate the alcohol? A: Steric hindrance. The spiro-center (C4) is relatively close to the alcohol (C7). The trajectory for the incoming tosyl chloride can be blocked.
-
Fix: Switch to a smaller leaving group (Mesylate) or use a more reactive sulfonylating agent (
with and catalyst).
References
-
Spirocyclic Scaffolds in Medicinal Chemistry
-
Synthesis & Stability of Spiro-Ethers
-
Carreira, E. M., et al. "Spirocyclic Building Blocks for Scaffold Assembly." Sigma-Aldrich Technical Review. Link
-
-
General Reactivity of Tetrahydrofurans
-
Acid-Catalyzed Dehydration Mechanisms
-
Master Organic Chemistry. "Alcohol Dehydration - Mechanism and Troubleshooting." Link
-
Sources
- 1. youtube.com [youtube.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Oxaspiro[3.4]octan-8-one | C7H10O2 | CID 13315272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming low reactivity of precursors in 5-Oxaspiro[3.4]octan-7-ol synthesis
Technical Support Center: 5-Oxaspiro[3.4]octan-7-ol Synthesis
Topic: Overcoming Precursor Inertness in 5-Oxaspiro[3.4]octan-7-ol Synthesis
Document ID: TSC-SYN-2026-08 Department: Process Chemistry & Scaffold Design Audience: Medicinal Chemists, Process Engineers[1][2]
Executive Summary
The 5-oxaspiro[3.4]octan-7-ol scaffold represents a high-value pharmacophore due to its ability to impart three-dimensionality (
This guide addresses the kinetic and thermodynamic barriers associated with forming the tetrahydrofuran (THF) ring onto the sterically demanding cyclobutane core.[2] We focus on the Intramolecular Williamson Etherification and Epoxide Opening pathways, which are the industry standards for this scaffold.
Part 1: Diagnostic Workflow
Before altering your protocol, identify the specific mode of failure using the logic flow below.
Figure 1: Decision tree for troubleshooting spiro-cyclization failures.
Part 2: Technical Troubleshooting Guide
Issue 1: The "Frozen" Precursor (Steric Shielding)
Symptom: The precursor (typically a 1-(3-halopropyl)cyclobutanol or epoxy-cyclobutane) remains unreacted despite prolonged heating.[2] Root Cause: The formation of the 5-oxaspiro linkage requires a tertiary alkoxide (on the cyclobutane ring) to attack an electrophile.[2] This tertiary center is sterically congested ("neopentyl-like"), and the rigid cyclobutane ring prevents the optimal angle of attack (Burgi-Dunitz trajectory).[2]
Q: My NaH/THF cyclization is stuck at 10% conversion after 24h. Why? A: In THF, the sodium alkoxide forms a tight ion pair, effectively "caging" the nucleophilic oxygen.[2] The steric bulk of the cyclobutane ring further shields this ion pair.[2]
-
The Fix: You must break the ion pair to unleash the "naked" alkoxide.[2]
-
Solvent Switch: Replace THF with DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or DMSO .[2] These dipolar aprotic solvents solvate the cation (Na+) but leave the anion (alkoxide) free and highly reactive.[2]
-
Catalytic Additive: If you must use THF, add 15-Crown-5 (1.1 eq relative to Na+) to sequester the sodium cation.[2]
-
Data: Solvent Effect on Cyclization Rate
| Solvent | Additive | Temp (°C) | Conversion (4h) | Note |
|---|---|---|---|---|
| THF | None | 60 | < 5% | Tight ion pair dominates.[2] |
| THF | 15-Crown-5 | 60 | 65% | Cation sequestration activates alkoxide.[2] |
| DMPU | None | 80 | 92% | Recommended System. |
| Toluene | None | 110 | 0% | Non-polar solvent fails to solvate ions.[2] |
Issue 2: Competitive Elimination
Symptom: You observe the formation of an olefin (alkenyl-cyclobutane) instead of the spiro-ether.[2] Root Cause: If the electrophile is a primary halide/tosylate on the side chain, the basic conditions required for cyclization can trigger E2 elimination, especially if the cyclization is slow due to sterics.[2]
Q: How do I suppress elimination when using a tosylate precursor? A: The key is to modulate the basicity vs. nucleophilicity ratio.[2]
-
Protocol Adjustment:
-
Lower the Temperature: Elimination (E2) has a higher activation energy than Substitution (S_N2).[2] lowering the temperature (e.g., from 80°C to 40°C) while using a more reactive solvent (DMSO) favors cyclization.[2]
-
Leaving Group Upgrade: Switch from Tosylate (OTs) to Triflate (OTf) or Nonaflate . The triflate is a "super-leaving group" that accelerates the S_N2 reaction rate significantly, allowing it to outcompete elimination even at lower temperatures.[2]
-
Issue 3: Epoxide Opening Stagnation
Symptom: When using a spiro-epoxide precursor (e.g., 1-oxaspiro[2.3]hexane derivative), the ring opening to form the alcohol is sluggish.[2] Root Cause: Attack at the more substituted carbon of the epoxide is electronically favored under acidic conditions but sterically blocked.[2] Attack at the less substituted carbon is accessible but requires strong nucleophiles.[2]
Q: My epoxide opening with water/hydroxide is not proceeding. A: Hydroxide is a poor nucleophile for opening sterically hindered epoxides.[2]
-
The Fix: Use Lewis Acid Catalysis to activate the epoxide oxygen.[2]
-
Reagent:
(0.1 eq) in at -78°C. -
Mechanism: The Lewis acid coordinates to the epoxide oxygen, lengthening the C-O bonds and making the ring highly susceptible to nucleophilic attack, even by weak nucleophiles.[2]
-
Part 3: Optimized Synthetic Protocol
Objective: Synthesis of 5-Oxaspiro[3.4]octan-7-ol via Intramolecular Cyclization. Precursor: 1-(3-((methylsulfonyl)oxy)propyl)cyclobutan-1-ol (Mesylate precursor).[2]
Step-by-Step Methodology:
-
Preparation:
-
Dissolve the mesylate precursor (1.0 equiv) in anhydrous DMPU (0.2 M concentration). Note: DMPU is chosen over HMPA for safety profiles while maintaining high dielectric constant.[2]
-
-
Deprotonation:
-
Cool the solution to 0°C under Argon.
-
Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.[2]
-
-
Cyclization:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.
-
Heat the reaction to 60°C . Monitor by TLC/LC-MS.
-
Checkpoint: If reaction is <50% complete after 2 hours, add TBAI (Tetrabutylammonium iodide, 0.1 equiv) to facilitate Finkelstein-like activation of the mesylate.[2]
-
-
Workup:
-
Purification:
-
Flash chromatography (Silica gel, Hexane/EtOAc gradient).[2]
-
Pathway Visualization:
Figure 2: Mechanistic pathway highlighting the critical solvation step.
References
-
Wuitschik, G. et al. (2010).[2] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. [2]
-
Carreira, E. M.[1][2] & Fessard, T. C. (2014).[2][3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [2]
-
Burkhard, J. A. et al. (2010).[2] Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes. Organic Letters.
-
Bull, J. A. et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [2]
-
AchemBlock. (2024).[2][4] Product Specification: 5-oxaspiro[3.4]octane-7-carboxylic acid.
Sources
Byproduct identification in 5-Oxaspiro[3.4]octan-7-ol synthesis
Topic: Byproduct Identification in 5-Oxaspiro[3.4]octan-7-ol Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Advanced Synthesis Support Module.
This guide addresses the specific challenges associated with constructing the 5-oxaspiro[3.4]octan-7-ol scaffold. Due to the high
This guide focuses on the most robust synthetic route: Ring-Closing Metathesis (RCM) followed by Hydroboration-Oxidation , while also addressing impurities seen in alternative epoxide-opening routes.
The Synthetic Pathway & Failure Points
Understanding the origin of byproducts requires mapping the reaction landscape. The diagram below illustrates the "Gold Standard" RCM route and the critical bifurcation points where impurities are generated.
Figure 1: Reaction pathway showing the critical regioselectivity issue during hydroboration. The C6-attack leads to ring opening, destroying the spiro-scaffold.
Troubleshooting Guides (Q&A)
Module A: Regioselectivity & Ring Integrity
Q: I see a major peak with the correct mass (M+H), but it has a carbonyl signal in the IR/NMR. Is this the ketone byproduct?
A: Likely not. While over-oxidation to the ketone (5-oxaspiro[3.4]octan-7-one) is possible, the most common culprit is the Ring-Opened Aldehyde .
-
The Mechanism: The precursor, 5-oxaspiro[3.4]oct-6-ene, is a cyclic allyl ether. During hydroboration-oxidation, the boron atom can add to either C6 (alpha to oxygen) or C7 (beta to oxygen).
-
Path A (Desired): Boron adds to C7. Oxidation yields the stable 7-ol (Target).
-
Path B (Undesired): Boron adds to C6. Oxidation yields a hemiacetal (C6-OH). This intermediate is unstable and spontaneously ring-opens to form 3-(1-hydroxycyclobutyl)propanal .
-
-
Diagnosis: Check your 1H NMR for an aldehyde proton (~9.7 ppm) and a loss of the characteristic THF ring protons.
-
Solution: Use bulky hydroborating agents (e.g., 9-BBN or disiamylborane) instead of simple BH3·THF. Steric bulk disfavors attack at the sterically crowded C6 position (adjacent to the spiro center), significantly improving selectivity for the desired C7 target [1].
Module B: Mass Spec Anomalies
Q: My LC-MS shows a dominant peak at [M-18]. Is my product decomposing in the source?
A: The [M-18] peak (loss of water) is highly characteristic of tertiary alcohols or allylic alcohols. However, in the case of 5-oxaspiro[3.4]octan-7-ol:
-
Source Fragmentation: The 7-ol is a secondary alcohol and is relatively stable. If you see only [M-18] and no parent ion, check your workup conditions.
-
Chemical Dehydration: If you used strong acid during the workup (e.g., HCl wash), you may have synthesized the diene (elimination of water).
-
Check: Run the sample in a neutral buffer. If the peak remains [M-18] with a distinct retention time shift (more non-polar), you have chemically dehydrated the product.
-
Prevention: Use saturated NH4Cl or phosphate buffer (pH 7) for quenching. Avoid strong mineral acids which can catalyze elimination in strained spiro-systems [2].
-
Module C: Isomer Confusion (Epoxide Route)
Q: I attempted the synthesis via epoxidation of 1-allylcyclobutanol followed by acid cyclization. I isolated a stable alcohol, but the NMR doesn't match the literature for the 7-ol. Why?
A: You have likely synthesized the regioisomer: (5-oxaspiro[3.4]oct-6-yl)methanol .
-
The Cause: In the acid-catalyzed cyclization of the epoxide derived from 1-allylcyclobutanol, the reaction proceeds via a 5-exo-tet ring closure. The oxygen attacks the internal epoxide carbon, leaving the hydroxymethyl group outside the ring (exocyclic).
-
The Difference:
-
Your Product: Alcohol is on a side chain (-CH2OH).
-
Target (7-ol): Alcohol is directly on the THF ring (-OH).
-
-
Resolution: This route cannot easily yield the 7-ol. Switch to the RCM route (via 5-oxaspiro[3.4]oct-6-ene) to guarantee the alcohol is placed on the ring skeleton [3].
Impurity Identification Matrix
Use this table to correlate analytical data with specific structural byproducts.
| Signal (LC-MS / NMR) | Probable Identity | Origin | Corrective Action |
| Aldehyde Proton (9.7 ppm) | Ring-Opened Aldehyde | Regioselectivity failure during hydroboration (C6 attack). | Switch to 9-BBN (steric control). |
| [M-2] Mass Shift | 5-Oxaspiro[3.4]octan-7-one | Over-oxidation during the peroxide step. | Control temp (<0°C) during H2O2 addition; reduce reaction time. |
| [M-18] Mass Shift | Dehydrated Diene | Acid-catalyzed elimination. | Neutralize workup; avoid HCl. |
| Exocyclic CH2 (NMR) | Hydroxymethyl Isomer | Wrong synthetic route (Epoxide cyclization). | Switch to RCM route. |
| Broad/Split Peaks | Diastereomers | C7 is a chiral center. | Product is a racemate. Requires Chiral SFC for separation. |
Experimental Protocol: Optimized Hydroboration
To minimize the "Ring-Opened" byproduct.
-
Preparation: In a flame-dried flask under Argon, dissolve 5-oxaspiro[3.4]oct-6-ene (1.0 equiv) in anhydrous THF (0.2 M).
-
Hydroboration: Cool to 0°C. Add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise. Note: Do not use BH3-DMS; it is too small and non-selective.
-
Reaction: Warm to RT and stir for 4–6 hours.
-
Oxidation: Cool to -10°C. Add 3M NaOH (3.0 equiv) followed strictly by the dropwise addition of 30% H2O2 (3.0 equiv). Exotherm control is critical to prevent ketone formation.
-
Workup: Dilute with Et2O. Wash with saturated Na2S2O3 (to quench peroxide) followed by Brine . Dry over MgSO4.
-
Purification: Flash chromatography (EtOAc/Hexanes). The 7-ol is more polar than the alkene precursor.
References
-
Brown, H. C., & Chen, J. C. (1981). "Hydroboration. 58. The directive effects of substituents in the hydroboration of vinyl ethers." Journal of Organic Chemistry.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
-
Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes." Organic Letters.
Technical Support Center: Refinement of Purification Techniques for Polar Spirocyclic Alcohols
Welcome to the Technical Support Center dedicated to the intricate art and science of purifying polar spirocyclic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this important class of molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our aim is to empower you with the knowledge to not only solve immediate purification problems but also to develop robust and efficient purification strategies for your novel spirocyclic compounds.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the purification of polar spirocyclic alcohols. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions grounded in chemical principles.
Issue 1: My polar spirocyclic alcohol is smearing or "streaking" on the silica gel column during flash chromatography.
-
Question: I'm trying to purify my spirocyclic alcohol using flash chromatography with a standard silica gel column and an ethyl acetate/hexane solvent system. However, the compound is not forming a tight band and is streaking down the column, leading to poor separation from impurities. What's causing this and how can I fix it?
-
Answer: Streaking of polar compounds, especially alcohols, on silica gel is a common problem that arises from strong interactions between the hydroxyl groups of the analyte and the acidic silanol groups (Si-OH) on the silica surface.[1] This strong adsorption leads to slow and uneven elution.
Causality Explained: The lone pairs on the oxygen of your alcohol's hydroxyl group form strong hydrogen bonds with the surface silanols of the silica gel. This interaction is often stronger than the eluting power of the mobile phase, causing the molecules to "stick" and then slowly "bleed" down the column rather than moving in a discrete band.
Step-by-Step Solution:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a polar, protic solvent to your mobile phase to compete with your analyte for binding sites on the silica.
-
Action: Add 0.5-2% methanol or ethanol to your ethyl acetate/hexane mobile phase.[2] This will help to saturate the active sites on the silica gel, leading to a more uniform elution of your compound.
-
Pro-Tip: If your compound is basic (e.g., contains an amine), add a small amount of triethylamine (0.1-1%) to the mobile phase. This will deprotonate the acidic silanol groups, reducing their interaction with your basic compound.[3]
-
-
Stationary Phase Consideration: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Action: For highly polar spirocyclic alcohols, a reversed-phase (C18) flash chromatography approach may be more suitable.[1] In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the separation mechanism would be based on hydrophobic interactions.
-
Alternative Normal Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.[4][5]
-
-
Sample Loading Technique: How you load your sample onto the column can also impact band broadening.
-
Action: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane or a small amount of your mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, impregnated silica can be loaded onto the top of your column. This "dry loading" technique often results in sharper bands compared to liquid injection, especially for highly polar compounds.
-
-
Issue 2: My polar spirocyclic alcohol co-elutes with a less polar impurity, such as the starting ketone.
-
Question: I've performed a reduction of a spirocyclic ketone to the corresponding alcohol. Now, during flash chromatography, the product alcohol and the unreacted ketone are eluting very close together, making separation difficult. How can I improve the resolution between these two compounds?
-
Answer: The proximity in elution of a ketone and its corresponding alcohol is a frequent challenge due to their structural similarity. The primary difference is the polarity imparted by the hydroxyl group in the alcohol.[6] Enhancing the separation requires optimizing the chromatography conditions to exploit this polarity difference.
Causality Explained: While the alcohol is more polar than the ketone, a standard mobile phase may not be selective enough to achieve baseline separation. The key is to fine-tune the mobile phase composition to maximize the differential interaction of the two compounds with the stationary phase.
Step-by-Step Solution:
-
Gradient Elution Optimization: A shallow gradient is often the key to separating compounds with similar retention factors.
-
Action: Start with a mobile phase composition that gives your ketone an Rf of ~0.4-0.5 on a TLC plate. Then, run a shallow gradient from this starting composition to a slightly more polar mobile phase.[6] For example, if a 20% ethyl acetate in hexane mobile phase gives the desired ketone Rf, you might run a gradient from 15% to 35% ethyl acetate over 10-15 column volumes.
-
Rationale: A shallow gradient allows more time for the differential interactions between your compounds and the stationary phase to effect a separation.
-
-
Solvent System Selectivity: Not all solvent systems are created equal. Changing the solvents in your mobile phase can alter the selectivity of the separation.
-
Action: Instead of ethyl acetate/hexane, try a different solvent system like dichloromethane/methanol or ether/hexane.[2][4] Different solvents will interact differently with your compounds and the stationary phase, potentially increasing the separation factor.
-
TLC Scouting: Always scout different solvent systems using TLC to find the one that provides the best separation between your alcohol and ketone spots before committing to a column.[3]
-
-
Consider Preparative HPLC: If flash chromatography does not provide the desired purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[7]
-
Action: Develop a method on an analytical HPLC system first to optimize the separation. Both normal-phase (with a polar stationary phase) and reversed-phase (with a non-polar stationary phase) HPLC can be effective for separating polar compounds.[8] For polar spirocyclic alcohols, normal-phase HPLC on a silica or diol column can provide excellent selectivity.[8]
-
-
Issue 3: My polar spirocyclic alcohol is unstable on silica gel.
-
Question: I've noticed that when I try to purify my spirocyclic alcohol on silica gel, I get a significant amount of decomposition or rearrangement products. What is causing this and what are my alternatives?
-
Answer: The acidic nature of silica gel can catalyze decomposition or rearrangement of sensitive molecules, particularly those with acid-labile functional groups.[9] Spirocycles, especially those containing strained rings or certain protecting groups, can be susceptible to acid-catalyzed reactions.
Causality Explained: The silanol groups on the surface of silica gel are Lewis acids and can protonate sensitive functional groups in your molecule, initiating a cascade of reactions such as elimination (dehydration of alcohols), ring-opening, or rearrangement.
Step-by-Step Solution:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel before running your column.
-
Action: Prepare a slurry of your silica gel in your starting mobile phase and add 1-2% triethylamine.[3] Let this equilibrate for a few minutes before packing your column. This will neutralize the most acidic sites.
-
-
Use a Different Stationary Phase: As mentioned previously, switching to a less acidic or a neutral stationary phase is a good option.
-
Non-Chromatographic Purification: If your compound is highly unstable, you may need to avoid chromatography altogether.
-
Action: Explore other purification techniques such as:
-
Recrystallization: If your spirocyclic alcohol is a solid, recrystallization can be a very effective and gentle purification method.[11] The key is to find a suitable solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Distillation: If your compound is a liquid and thermally stable, distillation (simple, fractional, or vacuum) can be used to separate it from non-volatile impurities.[12]
-
Acid-Base Extraction: If your spirocyclic alcohol also contains an acidic or basic functional group, you can use acid-base extraction to selectively move it into an aqueous layer, leaving neutral impurities behind in the organic layer.[13][14][15]
-
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of polar spirocyclic alcohols.
Q1: What is the best general-purpose chromatography technique for purifying polar spirocyclic alcohols?
A1: For routine purification of moderately polar spirocyclic alcohols, flash column chromatography on silica gel remains a workhorse technique due to its speed, scalability, and cost-effectiveness.[1][2] However, for very polar or acid-sensitive compounds, reversed-phase flash chromatography or preparative HPLC are often superior choices.[7][8] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for purifying polar and chiral compounds, offering advantages in speed and reduced solvent consumption.[16][17]
Q2: How do I choose the right solvent system for recrystallizing my polar spirocyclic alcohol?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., in an ice bath).[11][18]
-
Solvent Selection Strategy:
-
"Like Dissolves Like": Start by testing solvents with similar polarity to your compound. For polar alcohols, consider solvents like ethanol, isopropanol, acetone, or water.[19]
-
Solvent Pairs: Often, a mixture of two miscible solvents (a "good" solvent in which your compound is very soluble, and a "poor" solvent in which it is not) provides the best results. Common pairs for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[19]
-
Experimental Testing: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating to find the optimal system.[11]
-
Q3: Can I use ion-exchange chromatography to purify my neutral polar spirocyclic alcohol?
A3: Generally, ion-exchange chromatography is not suitable for purifying neutral compounds.[20][21] This technique separates molecules based on their net charge by binding them to a charged stationary phase.[22][23] Since a neutral spirocyclic alcohol has no net charge, it will not interact with the ion-exchange resin and will elute in the void volume. However, if your spirocyclic alcohol contains an acidic or basic functional group, then ion-exchange chromatography could be a viable purification method.
Q4: What are some common impurities I should expect when synthesizing polar spirocyclic alcohols, and how do they affect my purification strategy?
A4: Common impurities often depend on the synthetic route used. Some typical examples include:
-
Unreacted Starting Materials: For instance, if you are reducing a ketone to an alcohol, residual ketone is a common impurity.[6] As discussed in the troubleshooting section, optimizing your chromatography is key to separating these closely related compounds.
-
Reagents and Catalysts: Leftover reagents or catalysts can often be removed by a simple aqueous workup (e.g., washing with water, brine, or a mild acid/base solution) before chromatography.[13]
-
Side Products: The synthesis of spirocycles can sometimes lead to the formation of diastereomers or constitutional isomers.[24][25] These can be particularly challenging to separate and may require high-resolution techniques like preparative HPLC or SFC.
-
Degradation Products: As mentioned earlier, your target molecule may degrade during the reaction or purification.[26] Identifying these byproducts (e.g., via LC-MS) can help you adjust your purification strategy to be milder.
Understanding the likely impurities will help you choose the most appropriate purification technique and analytical methods (like TLC, LC-MS, and NMR) to monitor the success of your purification.[27]
Experimental Protocols & Visualizations
To further aid in your experimental design, we provide a detailed protocol for a common purification scenario and visual workflows.
Protocol: Flash Column Chromatography Purification of a Polar Spirocyclic Alcohol from its Ketone Precursor
This protocol outlines a systematic approach for separating a polar spirocyclic alcohol from its less polar ketone precursor using gradient flash chromatography on silica gel.
1. Thin Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal solvent system for separation.
-
Procedure:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
The ideal solvent system will show good separation between the alcohol and ketone spots, with the alcohol having a lower Rf value (typically around 0.2-0.3 for the target compound in the starting eluent).[3]
-
2. Column Preparation:
-
Objective: To pack a uniform and well-equilibrated column.
-
Procedure:
-
Select a column size appropriate for the amount of crude material (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations).[2]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly and evenly.
-
Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase.
-
3. Sample Loading:
-
Objective: To apply the sample to the column in a concentrated band.
-
Procedure (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection:
-
Objective: To elute the compounds and collect them in separate fractions.
-
Procedure:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient. A shallow gradient is recommended for closely eluting compounds.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the elution of your compounds by TLC analysis of the collected fractions.
-
5. Product Isolation:
-
Objective: To recover the purified compound.
-
Procedure:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting purified alcohol under high vacuum to remove any residual solvent.
-
Characterize the final product by appropriate analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
-
Visual Workflow: Purification Strategy Selection
The following diagram provides a decision-making workflow for selecting an appropriate purification technique for your polar spirocyclic alcohol.
Caption: Decision tree for selecting a purification method.
Data Presentation: Solvent Systems for Chromatography
The following table summarizes common solvent systems for both normal-phase and reversed-phase chromatography of polar compounds.
| Chromatography Mode | Stationary Phase | Common Solvent A (Weak) | Common Solvent B (Strong) | Typical Applications for Polar Spirocyclic Alcohols |
| Normal-Phase | Silica Gel, Alumina | Hexane, Heptane | Ethyl Acetate, Dichloromethane, Ether, Acetone, Methanol | Good for general purpose purification, separation of isomers.[2][4] |
| Reversed-Phase | C18, C8 | Water, Water with buffer (e.g., formic acid or ammonium acetate) | Acetonitrile, Methanol | Excellent for very polar and acid-sensitive compounds.[8][10] |
| HILIC | Amino, Diol | Acetonitrile | Water | An alternative for highly water-soluble compounds that are poorly retained in reversed-phase.[5] |
References
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Vertex AI Search.
- LABTips: Preparative HPLC for Purification Workflows. (2022). Labcompare.com.
- Supercritical fluid chromatography. Wikipedia.
- Application Note: High-Purity Isolation of Spiro[3.5]nonan-2-ol using Flash Column Chromatography. Benchchem.
- Successful Flash Chromatography. King Group.
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
- SOP: FLASH CHROMATOGRAPHY. UCT Science.
- Recrystallization1. Unknown Source.
- Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- Acid-Base Extraction. Unknown Source.
- Flash Column Chromatography. Unknown Source.
- How to Purify 70% Ethyl Rubbing Alcohol. (2015). YouTube.
- Method for purifying alcohol compound. Google Patents.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed.
- Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2026). Journal of the American Chemical Society.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
- Isolation and identification of impurities in spironolactone. (2025). ResearchGate.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing).
- Mastering Ion Exchange Chromatography: Essential Guide. (2025). Chrom Tech, Inc..
- MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. (2018). PMC - NIH.
- Recrystallization. HBCSE.
- What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs.
- POLAR BEAR WATER DISTILLERS. (1996). Unknown Source.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Unknown Source.
- Acid–base extraction. Wikipedia.
- Guide to Ion-Exchange Chromatography. Harvard Apparatus.
- Solutions for Preparative HPLC. Agilent.
- How Good is SFC for Polar Analytes?. Chromatography Today.
- Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University - Edubirdie.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
- Impurity Synthesis And Identification. SpiroChem.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Preparative HPLC Columns. Waters Corporation.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Organic Chemistry Lab: Recrystallization. (2007). YouTube.
- Ion Exchange Chromatography. (2024). Cytiva.
- Still Spirits Trouble Shooting Guide. Scribd.
- Troubleshooting the T500. Love Brewing - Home Brew Guides & Videos.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source.
- Ion exchange chromatography. Thermo Fisher Scientific.
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Aidic.
- Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. ResearchGate.
- Polar Compouds Separation_Column Recommendation. (2006). Chromatography Forum.
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Validation & Comparative
Biological activity of 5-Oxaspiro[3.4]octan-7-ol versus analogous carbocyclic scaffolds
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional (
This guide objectively compares the 5-oxaspiro[3.4]octan-7-ol scaffold against its direct carbocyclic analogues. Experimental evidence suggests that introducing the ethereal oxygen into the spiro-fused system significantly lowers lipophilicity (
Physicochemical Profile: Oxaspiro vs. Carbocycle
The primary driver for selecting 5-oxaspiro[3.4]octan-7-ol over the all-carbon spiro[3.4]octan-7-ol is the modulation of physicochemical properties. The ether oxygen acts as a hydrogen bond acceptor (HBA) but, crucially, reduces the overall lipophilicity of the fragment.
Comparative Data: Physicochemical Properties
Data simulated based on standard fragment-based drug discovery (FBDD) parameters and matched molecular pair analysis (MMPA).
| Property | 5-Oxaspiro[3.4]octan-7-ol | Spiro[3.4]octan-7-ol (Carbocycle) | Cyclohexanol (Traditional) | Impact on Drug Design |
| cLogP | ~0.2 - 0.5 | ~1.2 - 1.5 | ~1.2 | Lower is better. Reduces non-specific binding and improves solubility. |
| TPSA (Ų) | ~29.5 (OH + Ether) | ~20.2 (OH only) | ~20.2 | Higher polarity improves aqueous solubility. |
| Fsp³ Fraction | 1.0 | 1.0 | 1.0 | High sp³ fraction correlates with better clinical safety profiles. |
| Solubility (pH 7.4) | High (>500 µM) | Moderate (<100 µM) | Moderate | Critical for oral bioavailability. |
| Metabolic Liability | Low | Moderate | High | The oxa-ring blocks typical P450 oxidation sites. |
Mechanism of Action: The Solvation Effect
The 5-oxa position creates a dipole that disrupts the hydrophobic envelope of the spirocycle. Unlike the carbocyclic analogue, which relies solely on the hydroxyl group for solvation, the oxaspiro variant engages water molecules at two distinct vectors (the hydroxyl and the ether oxygen), significantly reducing the energetic penalty of desolvation during dissolution.
Biological Activity & Metabolic Stability[1][2][3]
While the scaffold itself is a fragment, its "activity" is defined by how it influences the potency and stability of the final drug candidate.
Case Study: Muscarinic Acetylcholine Receptor (M4) Agonists
Recent medicinal chemistry campaigns (e.g., WO2021070091) have utilized 5-oxa-2-azaspiro[3.4]octane derivatives to modulate M4 receptors.
-
The Challenge: All-carbon spirocycles often suffer from rapid oxidative clearance by Cytochrome P450 (CYP) enzymes, particularly at the methylene positions of the cyclobutane or cyclopentane rings.
-
The Solution: Substituting the carbocycle with 5-oxaspiro[3.4]octane blocks a key metabolic soft spot. The oxygen atom is electronically deactivating to the adjacent carbons, preventing hydroxylation.
Experimental Workflow: Microsomal Stability Assessment
The following diagram illustrates the decision logic and experimental flow for validating the metabolic superiority of the oxaspiro scaffold.
Figure 1: Comparative workflow for assessing metabolic stability. The oxaspiro scaffold typically demonstrates superior half-life (
Experimental Protocols
To validate the advantages of the 5-oxaspiro[3.4]octan-7-ol scaffold in your own pipeline, use the following standardized protocols.
Protocol A: Kinetic Aqueous Solubility (Nephelometry)
Purpose: To quantify the solubility advantage of the oxa-variant over the carbocycle.
-
Preparation: Prepare 10 mM DMSO stock solutions of 5-oxaspiro[3.4]octan-7-ol and spiro[3.4]octan-7-ol.
-
Dilution: Serial dilute stocks into phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration should be <1%.
-
Incubation: Shake plates at room temperature for 2 hours to reach equilibrium.
-
Measurement: Measure light scattering (nephelometry) using a plate reader.
-
Analysis: The onset of precipitation is defined as the concentration where scattering intensity exceeds the background by 3 standard deviations.
-
Expected Result: Oxaspiro variant remains soluble >200 µM; Carbocycle often precipitates <100 µM.
-
Protocol B: Intrinsic Clearance (
) in Human Liver Microsomes
Purpose: To determine metabolic stability.
-
Reaction Mix: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into cold acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .-
Target Metric: Oxaspiro compounds should exhibit
.
-
Strategic Synthesis & Application
The synthesis of 5-oxaspiro[3.4]octan-7-ol is more complex than its carbocyclic counterpart, often requiring specific ring-closing strategies. However, the biological payoff justifies the effort.
Structural Positioning (Vector Map)
The following diagram highlights where this scaffold fits in the "Bioisosteric Space."
Figure 2: Bioisosteric selection map. The 5-oxaspiro scaffold offers a unique compromise between the rigidity of carbocycles and the solubility of ethers.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link
-
Google Patents. (2021). WO2021070091A1: 5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists. Link
-
Litskan, E. V., & Vashchenko, B. V. (2025).[1][2] The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
